2,4-Dichloro-6-ethyl-5-fluoropyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-ethyl-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2FN2/c1-2-3-4(9)5(7)11-6(8)10-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLSXIRVBOETBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624760 | |
| Record name | 2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137234-85-6 | |
| Record name | 2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dichloro-6-ethyl-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-ethyl-5-fluoropyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structural features, including the reactive chloro groups and the fluorine substituent, make it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role as a key intermediate in the production of pharmaceutical agents.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 137234-85-6 | [1] |
| Molecular Formula | C₆H₅Cl₂FN₂ | [1] |
| Molecular Weight | 195.02 g/mol | [1] |
| Appearance | White powder | [2] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for preparing similar dichloropyrimidine derivatives. A general plausible synthetic pathway is outlined below.
General Synthetic Approach
The synthesis of this compound likely involves the chlorination of a corresponding pyrimidinone precursor. A potential synthetic workflow is depicted in the following diagram.
Caption: A plausible synthetic route to the target compound.
This process would likely involve reacting 6-ethyl-5-fluorouracil with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), possibly in the presence of a base or catalyst to facilitate the conversion of the hydroxyl groups to chloro groups.
Reactivity
The reactivity of this compound is primarily dictated by the two chlorine atoms attached to the pyrimidine ring. These chloro groups are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at the 2- and 4-positions. This reactivity is the basis for its utility as a synthetic intermediate. The fluorine atom at the 5-position influences the electronic properties of the pyrimidine ring, which can affect the regioselectivity and rate of these substitution reactions.
Applications in Drug Development
The principal application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of the broad-spectrum antifungal agent, Voriconazole.[1]
Role in Voriconazole Synthesis
Voriconazole is a triazole antifungal medication used to treat serious fungal infections. The synthesis of Voriconazole involves the coupling of this compound with a substituted triazole side chain. The dichloro-pyrimidine core provides the necessary scaffold for the final drug molecule.
The following diagram illustrates the logical relationship of this compound as a key building block in the synthesis of Voriconazole.
Caption: Intermediate role in Voriconazole synthesis.
Potential for Further Drug Discovery
Beyond its role in the synthesis of Voriconazole, the this compound scaffold holds potential for the development of other novel therapeutic agents. The pyrimidine core is a common feature in many biologically active compounds, and the presence of reactive chloro groups allows for the generation of diverse chemical libraries for screening against various biological targets. Derivatives of similar dichloropyrimidines have been investigated for their potential as kinase inhibitors and for the treatment of non-small cell lung cancer, suggesting that this scaffold could be a valuable starting point for the design of new targeted therapies.[3]
Safety and Handling
As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with a crucial role in the synthesis of the antifungal drug Voriconazole. Its reactive nature and the presence of the pyrimidine core make it an attractive scaffold for the development of new pharmaceutical compounds. While detailed public data on some of its physical properties and a specific, step-by-step synthesis protocol are limited, its importance in medicinal chemistry is well-established. Further research into the synthesis and biological activities of novel derivatives of this compound could lead to the discovery of new and improved therapeutic agents.
References
- 1. 137234-85-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound, CasNo.137234-85-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structure Elucidation of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of high-profile pharmaceuticals, including the antifungal agent Voriconazole.
Physicochemical Properties
This compound, with the CAS number 137234-85-6, is a halogenated pyrimidine derivative. Its key properties are summarized in the table below.[1][2]
| Property | Value |
| Molecular Formula | C₆H₅Cl₂FN₂ |
| Molecular Weight | 195.02 g/mol |
| CAS Number | 137234-85-6 |
| Appearance | White powder |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis Workflow
The synthesis of this compound is a multi-step process that begins with the construction of the pyrimidine core, followed by chlorination. The overall workflow is depicted below.
Experimental Protocols
Synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol (Precursor)
The synthesis of the precursor, 6-ethyl-5-fluoropyrimidin-4-ol, is a critical first step. The following protocol is based on established methods for similar compounds.
Materials:
-
Ethyl fluoroacetate
-
Propionyl chloride
-
Sodium hydride (NaH) or other suitable base
-
Formamidine acetate
-
Appropriate solvents (e.g., anhydrous diethyl ether, ethanol)
Procedure:
-
Synthesis of Ethyl 2-fluoro-3-oxopentanoate: A solution of ethyl fluoroacetate in an anhydrous solvent is treated with a strong base, such as sodium hydride, to form the enolate. This is followed by the addition of propionyl chloride at a controlled temperature to yield ethyl 2-fluoro-3-oxopentanoate.
-
Cyclization to form the pyrimidine ring: The resulting ethyl 2-fluoro-3-oxopentanoate is then reacted with formamidine acetate in a suitable solvent, such as ethanol, under reflux conditions. This cyclization reaction forms the desired 6-ethyl-5-fluoropyrimidin-4-ol.
-
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then neutralized and the product is extracted with an organic solvent. The crude product can be purified by recrystallization or column chromatography to yield pure 6-ethyl-5-fluoropyrimidin-4-ol.
Dichlorination to this compound
The conversion of 6-ethyl-5-fluoropyrimidin-4-ol to the target dichlorinated product requires a potent chlorinating agent. The following is a generalized protocol based on the chlorination of similar pyrimidine derivatives.
Materials:
-
6-Ethyl-5-fluoropyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) or a tertiary amine (e.g., N,N-dimethylaniline)
-
Anhydrous reaction solvent (optional)
Procedure:
-
Reaction Setup: A mixture of 6-ethyl-5-fluoropyrimidin-4-ol, phosphorus oxychloride, and a catalyst such as phosphorus pentachloride or a tertiary amine is prepared in a reaction vessel equipped with a reflux condenser and a means for stirring. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Chlorination: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure. The reaction mixture is then cautiously quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution.
-
Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound can then be purified by vacuum distillation or column chromatography.
Structural Elucidation Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.9 - 3.1 | Quartet (q) | 2H | -CH₂- (ethyl) |
| ~1.3 - 1.5 | Triplet (t) | 3H | -CH₃ (ethyl) |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C4 (C-Cl) |
| ~155 - 160 | C2 (C-Cl) |
| ~150 - 155 (d, ¹JCF) | C5 (C-F) |
| ~120 - 125 | C6 (C-CH₂CH₃) |
| ~25 - 30 | -CH₂- (ethyl) |
| ~10 - 15 | -CH₃ (ethyl) |
Mass Spectrometry (MS)
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z (amu) | Interpretation |
| 194/196/198 | [M]⁺• (Molecular ion peak with characteristic isotopic pattern for two chlorines) |
| 179/181 | [M - CH₃]⁺ |
| 165/167 | [M - C₂H₅]⁺ |
| 159/161 | [M - Cl]⁺ |
Conclusion
This compound is a vital building block in medicinal chemistry. Its synthesis, while involving reactive chlorinating agents, can be achieved through a systematic two-step process starting from readily available precursors. The structural confirmation of this molecule relies on standard spectroscopic methods, with predictable patterns in NMR and mass spectrometry. This guide provides a foundational understanding for researchers and developers working with this important pharmaceutical intermediate.
References
Spectroscopic Analysis of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document establishes a predictive framework based on the known spectroscopic data of the closely related analogue, 2,4-Dichloro-5-fluoropyrimidine. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule and provides detailed experimental protocols for acquiring such spectra.
Predicted and Analogous Spectroscopic Data
The introduction of a 6-ethyl group to the 2,4-Dichloro-5-fluoropyrimidine core is expected to introduce characteristic signals in the NMR spectra and slightly alter the fragmentation pattern in the mass spectrum. The IR spectrum is anticipated to show additional bands corresponding to the alkyl C-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for complete characterization.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for 2,4-Dichloro-5-fluoropyrimidine
| Compound | Proton | Predicted/Observed Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| This compound | -CH₂- | ~2.9 - 3.1 | Quartet (q) | ~7.5 |
| -CH₃ | ~1.3 - 1.5 | Triplet (t) | ~7.5 | |
| 2,4-Dichloro-5-fluoropyrimidine | H-6 | 8.7[1] | Doublet (d) | J(H-F) ≈ 3-4 |
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for 2,4-Dichloro-5-fluoropyrimidine
| Compound | Carbon | Predicted/Observed Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| This compound | C-2 | ~158 - 162 | Singlet |
| C-4 | ~155 - 160 | Doublet | |
| C-5 | ~140 - 145 | Doublet | |
| C-6 | ~160 - 165 | Doublet | |
| -CH₂- | ~25 - 30 | Singlet | |
| -CH₃ | ~12 - 15 | Singlet | |
| 2,4-Dichloro-5-fluoropyrimidine | C-2 | 159.5 | Not Available |
| C-4 | 157.2 | d, ¹J(C-F) = 24.5 Hz | |
| C-5 | 142.1 | d, ²J(C-F) = 270.0 Hz | |
| C-6 | 150.8 | d, ²J(C-F) = 22.0 Hz |
¹⁹F NMR Spectroscopy Prediction: For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the adjacent ethyl group and the overall electronic environment of the pyrimidine ring. Coupling to the C-5 and C-6 carbons would be observable in the ¹³C spectrum, and potentially a small through-space coupling to the ethyl protons might be detected in high-resolution ¹H NMR.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound and Experimental Data for 2,4-Dichloro-5-fluoropyrimidine
| Functional Group | Predicted Wavenumber (cm⁻¹) for Target | Observed Wavenumber (cm⁻¹) for Analogue[2][3] | Vibration Type |
| C-H (Aliphatic) | 2980 - 2850 | Not Applicable | Stretching |
| C=N (pyrimidine ring) | 1600 - 1550 | ~1580, ~1540 | Stretching |
| C-Cl | 850 - 750 | ~800 | Stretching |
| C-F | 1250 - 1100 | ~1200 | Stretching |
| C-H (Aliphatic) | 1470 - 1450, 1380 - 1370 | Not Applicable | Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound and Experimental Data for 2,4-Dichloro-5-fluoropyrimidine
| Ion | Predicted m/z for Target | Observed m/z for Analogue[3] | Notes |
| [M]⁺ | 194/196/198 | 166/168/170 | Molecular ion with isotopic pattern for two chlorine atoms. |
| [M-CH₃]⁺ | 179/181/183 | Not Applicable | Loss of a methyl radical. |
| [M-C₂H₅]⁺ | 165/167/169 | Not Applicable | Loss of an ethyl radical. |
| [M-Cl]⁺ | 159/161 | 131/133 | Loss of a chlorine radical. |
The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern with a ratio of approximately 9:6:1.[4]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5] Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: spectral width of ~200 ppm (centered around the expected chemical shift), 64-128 scans.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as Direct Infusion, Gas Chromatography (GC-MS), or Liquid Chromatography (LC-MS). For a pure, volatile compound, GC-MS is often preferred.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns.
-
Instrumentation: A mass spectrometer with a suitable mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For GC-MS, the spectrum is acquired as the compound elutes from the GC column.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the isotopic pattern of the molecular ion and fragment peaks to confirm the presence of chlorine atoms.
-
Identify and propose structures for the major fragment ions.
-
Visualizations
The following diagrams illustrate the experimental workflow and the structural-spectral correlations.
Caption: Experimental workflow for the spectroscopic characterization.
Caption: Structure and key predicted spectroscopic correlations.
References
The Biological Frontier of Substituted Pyrimidines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a cornerstone of nucleic acids, has emerged as a "privileged structure" in medicinal chemistry. Its inherent biological relevance and versatile chemical nature make substituted pyrimidines a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities of substituted pyrimidines, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. We delve into quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways to equip researchers with the knowledge to advance the development of next-generation pyrimidine-based drugs.
Anticancer Activity: Targeting the Engines of Malignancy
Substituted pyrimidines have demonstrated significant potential in oncology, with many derivatives exhibiting potent cytotoxic and antiproliferative effects across a spectrum of cancer cell lines.[1] Their mechanisms of action are diverse, frequently involving the inhibition of critical enzymes and signaling pathways that drive cancer cell proliferation and survival.
A prominent class of anticancer pyrimidines functions as kinase inhibitors.[2] By targeting kinases like Epidermal Growth Factor Receptor (EGFR), these compounds can disrupt downstream signaling cascades essential for tumor growth.[1]
Quantitative Data: Anticancer Activity of Substituted Pyrimidines
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against several human cancer cell lines, offering a quantitative comparison of their efficacy.
Table 1: Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Caco-2 IC50 (µM) | A549 IC50 (µM) | HT1080 IC50 (µM) | Hela IC50 (µM) |
| 5 | High Activity | High Activity | High Activity | High Activity |
| 7 | 43.75 | 17.50 | 73.08 | 68.75 |
Data sourced from studies on purine bioisosteres. Note: "High Activity" indicates significant cytotoxicity was observed, though specific IC50 values were not provided in the source.
Table 2: Antiproliferative Activity of Indolyl-Pyrimidine Derivatives against Various Cancer Cell Lines
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HCT-116 IC50 (µM) |
| 4g | 5.1 ± 1.14 | 5.02 ± 1.19 | 6.6 ± 1.40 |
| 4h | 6.6 ± 1.28 | 7.02 ± 0.46 | 7.5 ± 1.29 |
| 5-FU (control) | 5.38 ± 0.24 | 7.88 ± 0.2 | 5.34 ± 0.4 |
| Erlotinib (control) | 6.65 ± 0.82 | 7.49 ± 0.65 | Not Determined |
Data highlights the potent activity of indolyl-pyrimidine hybrids, with compound 4g showing efficacy comparable to or exceeding the standard chemotherapeutic 5-Fluorouracil (5-FU) and the EGFR inhibitor Erlotinib.
Signaling Pathway: EGFR Inhibition
Many pyrimidine-based anticancer agents target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR activation triggers downstream cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. By inhibiting EGFR, these pyrimidines can halt these pro-growth signals.
References
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for 2,4-dichloro-6-ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. While the direct synthesis from 5-fluorouracil by subsequent chlorination and ethylation presents significant challenges and is not well-documented, this guide outlines a more practical and referenced multi-step approach. The synthesis commences with the formation of a 6-ethyl-5-fluoropyrimidine precursor, which is then subjected to dichlorination to yield the target molecule.
Overall Synthesis Pathway
The synthesis of this compound is achieved through a two-step process starting from ethyl 2-fluoro-3-oxopentanoate. The initial step involves the cyclization of the ketoester with formamide to construct the pyrimidine ring, yielding 6-ethyl-5-fluoropyrimidin-4(3H)-one. The subsequent step is the dichlorination of this intermediate to afford the final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Ethyl-5-fluoropyrimidin-4(3H)-one
This procedure outlines the formation of the core pyrimidine structure.
Experimental Workflow:
Caption: Workflow for the synthesis of 6-ethyl-5-fluoropyrimidin-4(3H)-one.
Methodology:
-
A solution of ethyl 2-fluoro-3-oxovalerate (0.6 mol) in formamide (130 mL) is cooled.
-
Ammonia gas is passed through the solution until saturation is achieved (approximately 1 hour), maintaining the temperature below 50 °C.
-
Residual ammonia is removed by purging with nitrogen gas under vacuum.
-
The resulting reaction solution is added dropwise to a 30% sodium methoxide solution in methanol (450 mL) at 50 °C.
-
Volatile components are removed under vacuum.
-
The residue is taken up in water, and the pH is adjusted to 6 with hydrochloric acid.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic extracts are dried and concentrated to yield the crude product.
-
Recrystallization from cold acetone affords pure 6-ethyl-5-fluoropyrimidin-4-ol.
| Parameter | Value |
| Starting Material | Ethyl 2-fluoro-3-oxovalerate |
| Reagents | Formamide, Ammonia, Sodium Methoxide |
| Solvent | Methanol, Ethyl Acetate, Acetone |
| Reaction Temperature | 50 °C |
| pH Adjustment | 6 |
| Purification Method | Recrystallization |
| Reported Yield | 40% |
Step 2: Synthesis of this compound
This final step involves the dichlorination of the pyrimidine intermediate. The following protocol is an adaptation of known chlorination procedures for similar pyrimidine systems, modified for dichlorination.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Methodology:
-
6-Ethyl-5-fluoropyrimidin-4(3H)-one (1 equivalent) is suspended in dichloromethane.
-
Phosphorus oxychloride (2.5-3.0 equivalents) is added to the suspension.
-
N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equivalents) is added dropwise to the mixture at 0 °C.
-
The reaction mixture is heated to reflux and maintained for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature and slowly poured into ice water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
| Parameter | Value |
| Starting Material | 6-Ethyl-5-fluoropyrimidin-4(3H)-one |
| Reagents | Phosphorus Oxychloride, N,N-Diisopropylethylamine |
| Solvent | Dichloromethane |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Purification Method | Column Chromatography |
Alternative Initial Step: Synthesis of the Intermediate 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil
For contexts where the synthesis must initiate from 5-fluorouracil, the first step would be the synthesis of 2,4-dichloro-5-fluoropyrimidine. However, the subsequent ethylation at the 6-position is not a straightforward or commonly reported reaction.
Experimental Protocol for 2,4-Dichloro-5-fluoropyrimidine:
A mixture of 5-fluorouracil (1 equivalent) and phosphorus oxychloride (10 equivalents) is treated with N,N-dimethylaniline (1.5 equivalents). The reaction mixture is heated to 114 °C for 2 hours.[1] Following workup, 2,4-dichloro-5-fluoropyrimidine can be obtained in high yield.[1]
| Parameter | Value | Reference |
| Starting Material | 5-Fluorouracil | [1] |
| Reagents | Phosphorus Oxychloride, N,N-dimethylaniline | [1] |
| Molar Ratio (5-FU:POCl3:DMA) | 1 : 10 : 1.5 | [1] |
| Reaction Temperature | 114 °C | [1] |
| Reaction Time | 2 hours | [1] |
| Reported Yield | 92.2% | [1] |
Conclusion
This guide provides a detailed and practical synthetic route to this compound. The presented pathway, commencing with the synthesis of a 6-ethyl-5-fluoropyrimidine precursor followed by dichlorination, is a more robust and referenced approach than the direct functionalization of 5-fluorouracil. The provided experimental protocols and data offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis.
References
The Synthetic Versatility of Dichlorinated Fluoropyrimidines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the reactivity of dichlorinated fluoropyrimidines, crucial intermediates in the synthesis of a wide array of biologically active molecules. Their unique electronic properties and differential reactivity of the chlorine substituents make them privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. This document outlines their synthesis, key reactions, and provides detailed experimental protocols and data to facilitate their application in drug discovery programs.
Core Synthesis of Dichlorinated Fluoropyrimidines
The most common dichlorinated fluoropyrimidine, 2,4-dichloro-5-fluoropyrimidine, is typically synthesized from 5-fluorouracil. This transformation is a critical first step in many synthetic routes and can be achieved in high yields.
A prevalent method involves the reaction of 5-fluorouracil with phosphorus oxychloride (POCl₃) in the presence of an acid acceptor like N,N-dimethylaniline (DMA).[1][2] Another approach utilizes triphosgene with a tertiary amine catalyst.[3] These methods provide the dichlorinated scaffold ready for subsequent functionalization.
Experimental Workflow: Synthesis of 2,4-dichloro-5-fluoropyrimidine
References
The Pyrimidine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide on the Discovery of Novel Pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the core structure of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has established pyrimidine as a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to form key interactions with a multitude of biological targets have led to the development of a vast array of therapeutic agents.[2][3] Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, neuroprotective, and cardiovascular effects.[1][4][5] This guide provides a comprehensive overview of the recent discoveries in the field, focusing on the synthesis, biological evaluation, and structure-activity relationships of novel pyrimidine derivatives.
Synthetic Strategies for Pyrimidine Derivatives
The synthetic accessibility of the pyrimidine core allows for extensive chemical modification, enabling the creation of diverse compound libraries for drug discovery. Several robust synthetic methodologies are commonly employed.
Claisen-Schmidt Condensation and Cyclization
A prevalent method involves an initial Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone). This intermediate is then cyclized with an amidine-containing compound, such as guanidine or thiourea, to construct the pyrimidine ring.[6][7]
Multi-Component Reactions
One-pot, multi-component reactions are highly efficient for generating structural complexity in a single step. For instance, the Biginelli reaction and its variations allow for the synthesis of dihydropyrimidines from an aldehyde, a β-ketoester, and urea or thiourea.[8] Other methods involve the reaction of ketones, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and ammonium acetate to yield a variety of substituted pyrimidines.[9]
Nucleophilic Substitution
Functionalization of a pre-formed pyrimidine ring is a key strategy. Using reactive intermediates like 2-(chloromethyl)pyrimidine, various nucleophiles (amines, thiols, phenols) can be introduced to generate a diverse range of 2-substituted derivatives.[10]
Therapeutic Applications and Biological Activities
The therapeutic potential of pyrimidine derivatives is vast, with compounds being developed for a wide range of diseases.
Anticancer Activity
Pyrimidine derivatives are particularly prominent in oncology, often functioning as protein kinase inhibitors.[11] They can target critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
-
EGFR/HER2 Inhibition: Certain pyrimidine-based compounds have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key drivers in various cancers, including breast and lung cancer.[2]
-
Kinase Inhibition: The pyrimidine scaffold serves as an excellent ATP-mimetic, capable of binding to the hinge region of kinase active sites.[12] This has led to the development of inhibitors for numerous kinases, including Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Cyclin-Dependent Kinases (CDKs).[2][13]
-
Covalent Inhibition: Novel strategies include the design of pyrimidine derivatives that act as covalent inhibitors, forming an irreversible bond with the target protein. For example, 2-chloro-5-nitropyrimidine has been used as an electrophilic "warhead" to target cysteine residues in enzymes like Pin1, a peptidyl-prolyl isomerase implicated in cancer.[14]
Table 1: Anticancer Activity of Novel Pyrimidine Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 2d | Cytotoxic | A549 (Lung) | < 50 | [6] |
| Compound 18a | Bone Anabolic Agent (BMP2/SMAD1 pathway) | N/A (In vitro efficacy at 1 pM) | N/A | [7] |
| LPX-16j Derivative (5a) | Antitubercular (SAR study) | H37Ra (M. tuberculosis) | MIC: 4.0 µg/mL | [15] |
| Compound 4a | Covalent Pin1 Inhibitor | N/A (Biochemical assay) | 11.55 | [14] |
| Compound 6a | Covalent Pin1 Inhibitor | N/A (Biochemical assay) | 3.15 | [14] |
Antimicrobial Activity
With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. Pyrimidine derivatives have shown significant promise in this area.[16]
-
Antibacterial Agents: Synthesized pyrimidines have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[17][18] Some derivatives are believed to exert their effect by inhibiting essential enzymes like dihydrofolate reductase (DHFR).[19]
-
Antifungal Agents: Certain compounds have also shown efficacy against fungal pathogens like Candida albicans.[17]
Table 2: Antimicrobial Activity of Novel Pyrimidine Derivatives
| Compound | Target Organism(s) | Activity (MIC or Inhibition Zone) | Reference |
| Compound 2a, 3a, 3b, 3c, 4a, 4b | E. coli, B. subtilis | Active (Disk-diffusion method) | [17] |
| Compound 3c | C. albicans | Active (Disk-diffusion method) | [17] |
| Compound 7c | S. aureus, E. coli, C. albicans | MIC: 2.4 µmol/L | [19] |
| Thiazolo[5,4-d]pyrimidines | S. pyogenes, S. aureus, B. subtilis, E. coli | Active (Cup-plate method) | [20] |
Antiviral Activity
The pyrimidine core is found in several established antiviral drugs, and research continues to yield new candidates.[21][22]
-
HIV Inhibitors: Researchers have focused on developing pyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) to combat HIV, including drug-resistant strains.[21][23]
-
Broad-Spectrum Antivirals: Some pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E (HCoV-229E), highlighting their potential as a framework for novel antiviral agents.[24]
Table 3: Antiviral Activity of Novel Pyrimidine Derivatives
| Compound | Target Virus | Activity (EC50) | Reference |
| Compound 48 | HIV-1 (Wild Type & Resistant Mutants) | 3.43–11.8 nM | [21] |
| Compound 7a, 7b, 7f | Human Coronavirus 229E (HCoV-229E) | Remarkable Efficacy | [24] |
Neuroprotective and CNS Activity
Pyrimidine derivatives are being explored for the treatment of neurodegenerative diseases and other central nervous system (CNS) disorders.[25][26]
-
Neuroprotection: Certain derivatives have shown the ability to protect neuronal cells from oxidative stress and endoplasmic reticulum (ER) stress.[27][28] Some compounds act by restoring the activity of mitochondrial respiratory chain complexes under ischemic conditions.[29][30]
-
Anticonvulsant Activity: Novel pyrimidine-based compounds have been identified as potent inhibitors of voltage-gated sodium channels (e.g., Nav1.2), demonstrating robust antiepileptic activity in animal models.[31][32]
Table 4: Neuroprotective and Anticonvulsant Activity of Pyrimidine Derivatives
| Compound | Activity | Model | Efficacy | Reference | | :--- | :--- | :--- | :--- | | Compound 14 | Nav1.2 Inhibitor / Anticonvulsant | Maximal Electroshock (MES) test | ED50: 3.2 mg/kg |[31][32] | | Compound 35 | Nav1.2 Inhibitor / Anticonvulsant | Maximal Electroshock (MES) test | ED50: 11.1 mg/kg |[31][32] | | Compound 4g, 4i, 4j | Neuroprotective / Antioxidant | H2O2-induced cell death in SH-SY5Y cells | Promising |[28] | | Triazole-Pyrimidine Hybrids (ZA4, ZA5) | Neuroprotective against ER stress | Tunicamycin-induced stress in SH-SY5Y cells | Recovery up to ~89% |[27] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is crucial for understanding the mechanism and development of these compounds.
Signaling Pathway Example: BMP2/SMAD1 in Osteogenesis
Certain pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis. They function by activating the Bone Morphogenetic Protein 2 (BMP2) signaling pathway.
Caption: BMP2/SMAD1 signaling pathway activated by a pyrimidine derivative to promote osteogenesis.[7]
General Experimental Workflow for Synthesis and Evaluation
The discovery process for novel pyrimidine derivatives typically follows a structured workflow from chemical synthesis to biological validation.
Caption: General workflow for the discovery and development of novel pyrimidine-based drug candidates.
Key Experimental Protocols
Reproducibility is paramount in medicinal chemistry. The following are detailed methodologies for key experiments commonly cited in the discovery of pyrimidine derivatives.
Protocol 1: General Synthesis of Pyrido[2,3-d]pyrimidines[6]
-
Synthesis of α,β-Unsaturated Ketones (Chalcones):
-
Dissolve an appropriately substituted ketone and an appropriately substituted aldehyde in absolute ethanol.
-
Cool the mixture to 0 °C.
-
Add aqueous KOH (40% w/v) dropwise while stirring.
-
Continue stirring at 0 °C for 3 hours.
-
Pour the reaction mixture into ice water and collect the precipitate.
-
Recrystallize the crude product from ethanol to yield the pure chalcone.
-
-
Synthesis of Pyrimidine Derivatives:
-
Add the synthesized α,β-unsaturated ketone and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate to glacial acetic acid.
-
Reflux the mixture at 118 °C for 96 hours.
-
After cooling, pour the mixture into water and neutralize with a suitable base.
-
Collect the resulting solid by filtration.
-
Purify the final product by column chromatography or recrystallization from ethanol or ethyl acetate.
-
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Disk-Diffusion Method)[17]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans) in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the microbial inoculum across the entire surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application:
-
Dissolve the synthesized pyrimidine compounds in a suitable solvent (e.g., DMSO) to a known concentration.
-
Impregnate sterile paper disks (6 mm in diameter) with a defined volume of the compound solution.
-
Place the impregnated disks, along with standard antibiotic disks (e.g., Ampicillin, Nystatin) and a solvent control disk, onto the surface of the inoculated agar plate.
-
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 28-30 °C for 48 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone diameter indicates greater antimicrobial activity.
Protocol 3: MTT Cell Viability Assay[6][33]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Outlook
The pyrimidine scaffold continues to be a highly productive and versatile platform in the quest for novel therapeutics.[3] Its synthetic tractability and ability to interact with a diverse range of biological targets ensure its continued relevance in drug discovery.[1][33] Current research highlights a trend towards developing highly selective kinase inhibitors, dual-target agents to overcome drug resistance, and compounds with novel mechanisms of action for challenging diseases like neurodegeneration and viral infections.[22][34] As our understanding of the molecular basis of disease deepens, the rational design of sophisticated pyrimidine derivatives, aided by computational modeling and advanced screening techniques, will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. heteroletters.org [heteroletters.org]
- 9. Pyrimidine synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Novel Pyrimidine Derivatives as Human Pin1 Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wjarr.com [wjarr.com]
- 19. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eurekaselect.com [eurekaselect.com]
- 23. gsconlinepress.com [gsconlinepress.com]
- 24. mdpi.com [mdpi.com]
- 25. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benthamdirect.com [benthamdirect.com]
- 27. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. [Neuroprotective potential of pyrimidine-4-H1-OHa derivatives in experimental cerebral ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dichloro-6-ethyl-5-fluoropyrimidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-dichloro-6-ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the broad-spectrum antifungal agent Voriconazole. This document details its synthesis, physicochemical properties, and the biological activity of its derivatives, offering valuable insights for researchers and professionals in drug development and medicinal chemistry.
Chemical Properties and Synthesis
This compound is a halogenated pyrimidine derivative with the molecular formula C₆H₅Cl₂FN₂. The presence of two chlorine atoms, a fluorine atom, and an ethyl group on the pyrimidine ring imparts unique reactivity, making it a versatile building block in organic synthesis.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₅Cl₂FN₂ |
| Molecular Weight | 195.02 g/mol |
| Appearance | Not explicitly stated in literature, likely a solid or oil |
| CAS Number | 137234-85-6 |
Synthesis of this compound
The synthesis of the 6-ethyl-5-fluorouracil core can be achieved through the condensation of a β-ketoester with urea or a related derivative. A key intermediate for this is ethyl 2-fluoro-3-oxopentanoate.
Experimental Protocol: Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine (a precursor to 6-ethyl-5-fluorouracil)
This protocol is based on the synthesis of a closely related precursor.
-
Synthesis of Ethyl 2-fluoro-3-oxopentanoate: Under a nitrogen atmosphere, sodium hydride is added to a suitable solvent such as isopropyl ether. Ethyl fluoroacetate is then added dropwise, followed by the dropwise addition of propionyl chloride at 0°C. The reaction is stirred for approximately 12 hours at 0-5°C.[1]
-
Cyclization with Formamidine Acetate: The resulting ethyl 2-fluoro-3-oxopentanoate is reacted with formamidine acetate in the presence of a base like sodium methoxide in methanol. The reaction mixture is stirred for an extended period (e.g., 24 hours) at room temperature. After neutralization with acetic acid, the product, 6-ethyl-5-fluoro-4-hydroxy pyrimidine, can be isolated and purified.[2][3]
The 6-ethyl-5-fluoro-4-hydroxy pyrimidine can then be converted to 6-ethyl-5-fluorouracil through standard methods.
The conversion of 6-ethyl-5-fluorouracil to this compound involves the replacement of the hydroxyl groups with chlorine atoms. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol: General Chlorination of Uracil Derivatives
This is a general procedure based on the chlorination of similar uracil compounds.
-
Reaction Setup: 6-Ethyl-5-fluorouracil is suspended in an excess of phosphorus oxychloride (POCl₃). A tertiary amine, such as N,N-dimethylaniline, is often added as a catalyst or acid scavenger.[4]
-
Reaction Conditions: The reaction mixture is heated to reflux (around 100-115°C) for several hours (e.g., 2-4 hours) until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).[4]
-
Work-up and Purification: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water. The product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude product can be purified by column chromatography or distillation.
The following diagram illustrates a potential workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would likely show a quartet for the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons, and a triplet for the methyl protons (-CH₃). The chemical shifts would be influenced by the electron-withdrawing pyrimidine ring.
-
¹³C NMR: The spectrum would display distinct signals for the two carbons of the ethyl group and the four carbons of the pyrimidine ring. The chemical shifts of the ring carbons would be significantly affected by the electronegative chlorine and fluorine substituents.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 and M+4 would be observed, with a relative intensity ratio of approximately 9:6:1, which is a hallmark of dichlorinated compounds.[5] Fragmentation patterns would likely involve the loss of the ethyl group, chlorine atoms, and potentially cleavage of the pyrimidine ring.[6][7]
Applications in Drug Development
The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of the triazole antifungal agent, Voriconazole .
Role in Voriconazole Synthesis
In the synthesis of Voriconazole, this compound undergoes a key coupling reaction with a chiral side chain. The two chlorine atoms on the pyrimidine ring provide reactive sites for sequential nucleophilic substitution, allowing for the construction of the final drug molecule.[8]
The following diagram illustrates the logical relationship of this compound as a key building block in the synthesis of Voriconazole.
Caption: Role as a key intermediate in Voriconazole synthesis.
Biological Activity of Voriconazole
Voriconazole exhibits broad-spectrum activity against a wide range of fungal pathogens, including species of Aspergillus and Candida.
Table of In Vitro Antifungal Activity of Voriconazole (MIC Values)
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Aspergillus fumigatus | 0.5 | 1 | [9] |
| Aspergillus flavus | 0.5 | 1 | [9] |
| Aspergillus niger | 1 | 2 | [9] |
| Aspergillus terreus | 0.25 | 1 | [9] |
| Candida albicans | ≤0.03 | 0.06 | [10] |
| Candida glabrata | 0.06 | 0.5 | [10] |
| Candida parapsilosis | ≤0.03 | 0.06 | [10] |
| Candida tropicalis | ≤0.03 | 0.06 | [10] |
| Candida krusei | 0.125 | 0.25 | [10] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Mechanism of Action of Voriconazole
Voriconazole, and other triazole antifungals, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) . This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth and cell death.
Table of Voriconazole IC₅₀ Values against Lanosterol 14α-Demethylase (CYP51)
| Organism | IC₅₀ (µM) | Reference(s) |
| Candida albicans | 0.056 | [11] |
| Homo sapiens | ~2.3 | [11] |
IC₅₀ is the half-maximal inhibitory concentration.
The following diagram illustrates the signaling pathway of Voriconazole's mechanism of action.
Caption: Mechanism of action of Voriconazole.
Conclusion
This compound is a valuable and highly functionalized building block in medicinal chemistry. Its primary importance lies in its role as a key intermediate in the synthesis of Voriconazole, a potent antifungal agent. Understanding the synthesis and reactivity of this pyrimidine derivative is crucial for the development of efficient and scalable manufacturing processes for this important drug. Further research into the synthesis of other novel derivatives based on this core structure may lead to the discovery of new therapeutic agents with a range of biological activities.
References
- 1. article.sapub.org [article.sapub.org]
- 2. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]
- 3. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method - Google Patents [patents.google.com]
- 9. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
- 10. US8575344B2 - Process for preparing voriconazole by using new intermediates - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Fluorinated Pyrimidines: A Comprehensive Technical Guide to their Physical and Chemical Properties for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of key fluorinated pyrimidines used in medicine: 5-Fluorouracil (5-FU), Flucytosine (5-FC), and Capecitabine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to Fluorinated Pyrimidines
Fluorinated pyrimidines are a class of synthetic antimetabolite drugs that play a crucial role in the treatment of various cancers and fungal infections.[1][2][3][4] By mimicking the natural pyrimidine bases uracil and cytosine, these compounds interfere with essential cellular processes, leading to the inhibition of cell growth and proliferation. The introduction of a fluorine atom into the pyrimidine ring significantly alters the molecule's electronic properties, enhancing its therapeutic efficacy.[5] This guide will focus on three clinically significant fluorinated pyrimidines: 5-Fluorouracil, the cornerstone of many chemotherapy regimens; Flucytosine, an antifungal agent; and Capecitabine, an orally administered prodrug of 5-Fluorouracil.
Physicochemical Properties
The physicochemical properties of fluorinated pyrimidines are critical determinants of their absorption, distribution, metabolism, excretion (ADME), and ultimately, their therapeutic efficacy and toxicity profiles. Key parameters such as acid dissociation constant (pKa), lipophilicity (logP), solubility, and melting point are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of 5-Fluorouracil
| Property | Value | Reference(s) |
| IUPAC Name | 5-fluoro-1H-pyrimidine-2,4-dione | [4] |
| Molecular Formula | C₄H₃FN₂O₂ | [6][7] |
| Molecular Weight | 130.08 g/mol | [6] |
| Melting Point | 282-283 °C (decomposes) | [6][8][9] |
| pKa | 8.0 ± 0.1 | [5][10] |
| logP | -0.89 | [8] |
| Water Solubility | 12.2 g/L (20 °C) | [9][11] |
Table 2: Physicochemical Properties of Flucytosine
| Property | Value | Reference(s) |
| IUPAC Name | 4-amino-5-fluoro-1,2-dihydropyrimidin-2-one | [3] |
| Molecular Formula | C₄H₄FN₃O | [12][13] |
| Molecular Weight | 129.09 g/mol | [12][13] |
| Melting Point | 295-297 °C (decomposes) | [3][12][14] |
| pKa | 3.26 | [14] |
| logP | -1.1 | [12] |
| Water Solubility | 1.5 g/100 mL (25 °C) | [2][14] |
Table 3: Physicochemical Properties of Capecitabine
| Property | Value | Reference(s) |
| IUPAC Name | pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | [1] |
| Molecular Formula | C₁₅H₂₂FN₃O₆ | [1][15] |
| Molecular Weight | 359.35 g/mol | [1][15] |
| Melting Point | 110-121 °C | [1][16][17] |
| pKa | ~1.9 (amide) | [1] |
| logP | 0.4 | [1][18] |
| Water Solubility | 26 mg/mL (20 °C) | [1][16][19] |
Chemical Properties and Spectroscopic Analysis
Infrared (IR) Spectroscopy
The IR spectrum of 5-Fluorouracil exhibits characteristic absorption bands corresponding to its functional groups. A broad band is typically observed in the 3000-3500 cm⁻¹ region, which is attributed to N-H stretching vibrations. The C=O stretching vibrations are prominent around 1700-1650 cm⁻¹. Specifically, conjugated carbonyl stretching appears at approximately 1655–1670 cm⁻¹, while non-conjugated carbonyl stretching is observed near 1695 cm⁻¹.
Mass Spectrometry (MS)
The fragmentation of fluorinated pyrimidines under mass spectrometry provides valuable structural information. For Capecitabine , the precursor ion [M+H]⁺ has an m/z of 360.1. A major product ion is observed at m/z 244.4, corresponding to the loss of the pentylcarbamate side chain.[20]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful technique for studying fluorinated compounds. The chemical shifts are sensitive to the local electronic environment of the fluorine atom. For fluorinated pyrimidines, the ¹⁹F chemical shift can provide insights into intermolecular interactions and metabolic transformations. The chemical shift ranges for fluorine in different environments are broad, which often allows for clear signal separation.
Biological Activity and Mechanism of Action
The primary mechanism of action of these fluorinated pyrimidines involves the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.
5-Fluorouracil (5-FU)
5-FU exerts its cytotoxic effects through multiple mechanisms:
-
Inhibition of Thymidylate Synthase: Intracellularly, 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, blocking the synthesis of dTMP and leading to "thymineless death" in rapidly dividing cancer cells.
-
Incorporation into RNA: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA in place of uridine triphosphate. This disrupts RNA processing and function.
-
Incorporation into DNA: 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), another metabolite of 5-FU, can be incorporated into DNA, leading to DNA damage and apoptosis.
The metabolic activation and catabolism of 5-FU is a complex process involving several enzymes. Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU.
Flucytosine (5-FC)
Flucytosine is an antifungal prodrug. In susceptible fungal cells, it is converted to 5-FU by the enzyme cytosine deaminase. Subsequently, 5-FU follows the same metabolic and cytotoxic pathways as described above, ultimately disrupting fungal DNA and RNA synthesis. Mammalian cells have low levels of cytosine deaminase, which accounts for the selective toxicity of flucytosine towards fungi.[2]
Capecitabine
Capecitabine is an oral fluoropyrimidine carbamate that is converted to 5-FU through a three-step enzymatic cascade. This conversion occurs preferentially in tumor tissue due to the higher concentration of the enzyme thymidine phosphorylase in cancer cells, leading to a more targeted delivery of 5-FU and potentially reduced systemic toxicity.
Table 4: In Vitro Activity of Fluorinated Pyrimidines (IC₅₀ Values)
| Compound | Cell Line/Organism | IC₅₀ | Reference(s) |
| Capecitabine | 4T1 (Breast Cancer) | 1700 µM (48 hr) | |
| HCT116 (Colon Cancer) | 2850 µM (24 hr) | ||
| HT29 (Colon Cancer) | 1590 µM (24 hr) | ||
| SW620 (Colon Cancer) | 4190 µM (24 hr) | ||
| COLO205 (Colon Cancer) | 863 µM (24 hr) |
Experimental Protocols
Synthesis of 5-Fluorouracil (Illustrative Method)
A common laboratory-scale synthesis of 5-Fluorouracil involves the fluorination of uracil. The following is a generalized procedure and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Materials:
-
Uracil
-
Trifluoromethyl hypofluorite (CF₃OF) or other suitable fluorinating agent
-
Anhydrous solvent (e.g., trifluoroacetic acid)
-
Stirring apparatus
-
Reaction vessel suitable for handling corrosive reagents
-
Purification setup (e.g., recrystallization apparatus)
Procedure:
-
Dissolve uracil in the anhydrous solvent in the reaction vessel under an inert atmosphere.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C).
-
Slowly bubble the fluorinating agent (e.g., a dilute stream of CF₃OF in nitrogen) through the stirred solution.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or ¹⁹F NMR).
-
Once the reaction is complete, quench any excess fluorinating agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., water or ethanol) to obtain pure 5-Fluorouracil.
Quantification of 5-Fluorouracil in Plasma using UPLC-MS/MS
This protocol outlines a general procedure for the determination of 5-FU concentrations in plasma samples.
Materials and Reagents:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase column
-
Plasma samples
-
5-Fluorouracil standard
-
Internal standard (e.g., ⁵-Fluorouracil-¹³C,¹⁵N₂)
-
Acetonitrile, methanol, and formic acid (LC-MS grade)
-
Protein precipitation agent (e.g., trichloroacetic acid or cold acetonitrile)
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add the internal standard solution.
-
Precipitate proteins by adding a protein precipitation agent, vortex, and centrifuge at high speed.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and transfer to an autosampler vial.
-
-
UPLC-MS/MS Analysis:
-
Set up the UPLC system with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Equilibrate the C18 column.
-
Inject the prepared sample.
-
Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for 5-FU and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for 5-FU and the internal standard.
-
Calculate the peak area ratio.
-
Construct a calibration curve using known concentrations of 5-FU standards.
-
Determine the concentration of 5-FU in the plasma samples by interpolating from the calibration curve.
-
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of the clinically important fluorinated pyrimidines: 5-Fluorouracil, Flucytosine, and Capecitabine. The tabulated physicochemical data, along with the descriptions of their spectroscopic characteristics, biological activities, and mechanisms of action, offer a valuable resource for researchers and drug development professionals. The inclusion of illustrative experimental protocols and workflow diagrams aims to provide practical insights for laboratory work. A thorough understanding of these fundamental properties is essential for the rational design of new analogues, the development of improved drug delivery systems, and the optimization of therapeutic strategies involving this important class of compounds.
References
- 1. Capecitabine | C15H22FN3O6 | CID 60953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flucytosine | 2022-85-7 | Benchchem [benchchem.com]
- 3. Flucytosine - Wikipedia [en.wikipedia.org]
- 4. Fluorouracil - Wikipedia [en.wikipedia.org]
- 5. 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. 5-Fluorouracil | 51-21-8 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Flucytosine | C4H4FN3O | CID 3366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. FLUCYTOSINE USP - PCCA [pccarx.com]
- 14. Flucytosine [drugfuture.com]
- 15. Capecitabine [drugfuture.com]
- 16. Capecitabine CAS 154361-50-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vitro anti-proliferative effect of capecitabine (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, two-step protocol for the synthesis of 2,4-dichloro-6-ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocol is based on established chemical transformations and provides detailed experimental procedures, quantitative data, and a visual workflow.
Introduction
This compound is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors and antifungal agents. Its substituted pyrimidine core allows for selective functionalization at the 2- and 4-positions, making it a versatile intermediate for creating diverse compound libraries. The following protocol details a reliable synthesis route starting from commercially available precursors.
Overall Synthesis Workflow
The synthesis of this compound is achieved in two primary steps:
-
Step 1: Synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol: This step involves the cyclization of methyl 2-fluoro-3-oxovalerate with formamide in the presence of a base to form the pyrimidinone ring.
-
Step 2: Dichlorination of 6-Ethyl-5-fluoropyrimidin-4-ol: The intermediate is then subjected to chlorination using a strong chlorinating agent, such as phosphorus oxychloride, to yield the final product.
Caption: Overall workflow for the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol
This protocol is adapted from a method utilizing formamide for the cyclization step.[1]
Materials:
-
Methyl 2-fluoro-3-oxovalerate
-
Formamide
-
Ammonia gas
-
30% Sodium methoxide in methanol solution
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Acetone
-
Deionized water
Procedure:
-
Pass ammonia gas through a solution of methyl 2-fluoro-3-oxovalerate (0.6 mol) in formamide (130 mL) with cooling to maintain a temperature below 50 °C. Continue the gas flow for approximately 1 hour or until the solution is saturated.
-
Remove residual ammonia by purging with nitrogen gas and applying a vacuum.
-
Add an additional 50 mL of formamide to the reaction mixture.
-
In a separate flask, prepare a 30% sodium methoxide solution in methanol (450 mL).
-
Slowly add the reaction mixture dropwise to the sodium methoxide solution while maintaining the temperature at 50 °C.
-
Heat the resulting mixture at 50 °C for 3 hours.
-
After the reaction is complete, remove the volatile components under reduced pressure.
-
Add water to the residue and adjust the pH to 6 with hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from cold acetone to obtain pure 6-ethyl-5-fluoropyrimidin-4-ol.
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Starting Material | Methyl 2-fluoro-3-oxovalerate (88.9 g, 0.6 mol) | [1] |
| Yield (Crude) | 43.5 g | [1] |
| Yield (Recrystallized) | 34.8 g (40%) | [1] |
| Melting Point | 120-126 °C | [1] |
Step 2: Synthesis of this compound
This protocol is a generalized procedure based on the standard chlorination of uracil and hydroxypyrimidine derivatives using phosphorus oxychloride.
Materials:
-
6-Ethyl-5-fluoropyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (DMA)
-
Dichloromethane (DCM)
-
Ice
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, suspend 6-ethyl-5-fluoropyrimidin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).
-
Slowly add N,N-dimethylaniline (1.5-2.0 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice or into ice-cold water with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with deionized water and a 5% sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Expected Quantitative Data for Step 2
| Parameter | Expected Value | Notes |
| Starting Material | 6-Ethyl-5-fluoropyrimidin-4-ol | - |
| Yield | 80-95% | Yields for similar chlorinations are typically high. |
| Purity (Crude) | >90% | Dependent on work-up efficiency. |
| Appearance | Oily liquid or low-melting solid | Based on similar dichloropyrimidines. |
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
The quenching of POCl₃ is a highly exothermic process. Ensure slow addition to ice/water with efficient cooling and stirring.
-
Ammonia gas is toxic and corrosive. Use in a well-ventilated area.
-
Sodium methoxide is corrosive and flammable. Handle with care.
-
All reactions should be performed in a well-ventilated fume hood.
This protocol provides a robust and reproducible method for the synthesis of this compound, suitable for use in research and development settings.
References
Application Notes and Protocols: 2,4-Dichloro-6-ethyl-5-fluoropyrimidine as a Key Intermediate for Voriconazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of pyrimidine intermediates, particularly focusing on the pathway involving 2,4-dichloro-6-ethyl-5-fluoropyrimidine and its derivatives, in the production of the broad-spectrum antifungal agent, Voriconazole. The following sections detail the synthetic route, experimental protocols, and key data to support research and development in antifungal drug manufacturing.
Introduction
Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against serious fungal infections.[1] Its synthesis involves the coupling of a substituted pyrimidine moiety with a chiral side chain. 4-Chloro-6-ethyl-5-fluoropyrimidine is a critical intermediate in this process.[2] While the direct use of this compound is less commonly detailed, it serves as a potential precursor to the key monochloro-intermediate through selective dechlorination. This document outlines the synthetic pathway from a common precursor, 6-ethyl-5-fluoropyrimidin-4-ol, to 4-chloro-6-ethyl-5-fluoropyrimidine and its subsequent conversion to Voriconazole.
Physicochemical Properties of Key Intermediates
A clear understanding of the physicochemical properties of the intermediates is crucial for process optimization and safety.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 | C₄HCl₂FN₂ | 166.97 | Solid | 37 - 41 |
| 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 | C₆H₆ClFN₂ | 160.58 | Clear colorless to pale yellow oil | N/A |
| 6-Ethyl-5-fluoropyrimidin-4-ol | 137234-87-8 | C₆H₇FN₂O | 142.13 | White solid | 120 - 126 |
Note: Data for this compound is limited; properties of the closely related 2,4-dichloro-5-fluoropyrimidine are provided for reference.
Synthetic Pathway Overview
The synthesis of Voriconazole from pyrimidine precursors can be summarized in the following key stages:
-
Chlorination: Conversion of 6-ethyl-5-fluoropyrimidin-4-ol to the key intermediate, 4-chloro-6-ethyl-5-fluoropyrimidine.
-
Coupling Reaction: Condensation of 4-chloro-6-ethyl-5-fluoropyrimidine with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
-
Dehalogenation and Resolution: Subsequent reduction and chiral resolution to yield the final active pharmaceutical ingredient (API), Voriconazole.
Experimental Protocols
Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine
This protocol details the chlorination of 6-ethyl-5-fluoropyrimidin-4-ol to produce the key intermediate.
Materials:
-
6-ethyl-5-fluoropyrimidin-4(3H)-one
-
Dichloromethane (DCM)
-
N,N-dimethylformamide (DMF)
-
Triethylamine
-
Phosphoryl chloride (POCl₃)
-
3N Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.
-
Add 78.24 mL of triethylamine to the solution.
-
Slowly add phosphoryl chloride (POCl₃) dropwise over 30 minutes.
-
Stir the reaction mixture under reflux for 5 hours.
-
Cool the mixture to room temperature.
-
Carefully add 352 mL of 3N hydrochloric acid solution, maintaining the temperature below 20°C.
-
Extract the aqueous phase with 100 mL of dichloromethane.
-
Combine the organic layers and wash with 100 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the product.[3]
Quantitative Data:
| Parameter | Value |
| Yield | 95% |
| Purity (HPLC) | 99.6% |
| ¹H-NMR (300 MHz, CDCl₃) δ (ppm) | 8.70 (1H, s), 2.90 (2H, q), 1.34 (3H, t) |
Synthesis of (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
This protocol describes the condensation reaction to form the core structure of Voriconazole.
Materials:
-
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
4-chloro-6-ethyl-5-fluoropyrimidine
-
Organolithium derivative (e.g., lithium diisopropylamide)
-
Inert solvent (e.g., Tetrahydrofuran)
Procedure:
-
In a suitable reaction vessel under an inert atmosphere, dissolve 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in an inert solvent.
-
Cool the solution to a low temperature (typically -78°C).
-
Slowly add a solution of the organolithium derivative.
-
Add a solution of 4-chloro-6-ethyl-5-fluoropyrimidine in the same inert solvent.
-
Allow the reaction to proceed at low temperature until completion, monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Quench the reaction with a suitable quenching agent (e.g., saturated ammonium chloride solution).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry and concentrate the organic phase to yield the crude product.[4]
Experimental Workflow
Conclusion
The use of this compound and its derivatives, particularly 4-chloro-6-ethyl-5-fluoropyrimidine, is integral to the efficient synthesis of Voriconazole. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to optimize reaction conditions, improve yields, and ensure the high purity of the final API. Further research into the selective reactions of the dichloro-intermediate may offer alternative synthetic routes with potential advantages in cost and efficiency.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 2,4-dichloro-6-ethyl-5-fluoropyrimidine. This fluorinated pyrimidine derivative is a key building block in the synthesis of various biologically active compounds, most notably the broad-spectrum antifungal agent Voriconazole. The presence of two reactive chlorine atoms at the C2 and C4 positions, activated by the electron-withdrawing pyrimidine ring and the fluorine substituent, allows for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions.
Application Notes
This compound is a versatile electrophilic substrate for the introduction of a variety of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based reagents. The regioselectivity of these reactions is a key consideration in synthetic design.
Regioselectivity: In general, for nucleophilic aromatic substitution on 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack than the C2 position. This preference is attributed to the greater electron deficiency at the C4 position. However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, with some nucleophiles, substitution at the C2 position can be favored, or a mixture of isomers may be obtained.
Key Applications:
-
Antifungal Agents: The most prominent application of this compound is as a crucial intermediate in the synthesis of Voriconazole. The synthesis involves a key step of forming a carbon-carbon bond at the C4 position.
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors. The sequential and regioselective substitution of the chlorine atoms on this compound allows for the construction of diverse libraries of substituted pyrimidines for screening against various kinases.
-
Agrochemicals: Substituted pyrimidines are also found in a variety of agrochemicals, and this building block can be utilized in the development of new herbicides, fungicides, and insecticides.
Quantitative Data Summary
The following table summarizes representative nucleophilic substitution reactions of this compound, highlighting the reaction conditions and reported yields.
| Nucleophile/Reagent | Position of Substitution | Product | Reaction Conditions | Yield (%) |
| 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (in a Reformatsky-type reaction) | C4 | (2R,3S/2S,3R)-3-(2-chloro-6-ethyl-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | Zinc powder, Lead powder, Iodine, THF | Not explicitly stated for this step |
| Aqueous NaOH | C4 | 2-chloro-6-ethyl-5-fluoro-4(3H)-pyrimidinone | Reflux | Not explicitly stated |
Experimental Protocols
Protocol 1: Synthesis of (2R,3S/2S,3R)-3-(2-chloro-6-ethyl-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (Key Voriconazole Intermediate)
This protocol describes a key step in the synthesis of Voriconazole, involving a Reformatsky-type reaction.
Materials:
-
This compound
-
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
Zinc powder
-
Lead powder
-
Iodine
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a stirred suspension of zinc powder and lead powder in anhydrous THF, add a solution of iodine in THF over a period of 30 minutes.
-
Stir the suspension at room temperature for 30 minutes and then cool to 8–10 °C.
-
To this mixture, add a solution of this compound, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, and a small amount of iodine in THF over 20 minutes, maintaining the temperature between 8–25 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion (monitored by TLC or LC-MS), filter the reaction mixture to remove inorganic salts.
-
The filtrate containing the desired product is typically used directly in the next step of the synthesis (dechlorination) without extensive purification.
Protocol 2: Selective Hydrolysis at the C4-Position
This protocol describes the selective displacement of the C4-chloro group with a hydroxyl group.
Materials:
-
This compound
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) for acidification
-
Dichloromethane (DCM) for extraction
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., a mixture of water and a co-solvent if necessary).
-
Add an aqueous solution of NaOH (2 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with HCl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-6-ethyl-5-fluoro-4(3H)-pyrimidinone.
-
The product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for Voriconazole from this compound.
Caption: Regioselectivity of nucleophilic substitution on this compound.
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2,4-Dichloro-5-fluoropyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dichloro-5-fluoropyrimidine is a crucial building block in medicinal chemistry, serving as a scaffold for the synthesis of a wide range of biologically active compounds, including kinase inhibitors. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for selective functionalization, with the C4 position being generally more susceptible to nucleophilic aromatic substitution and cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful tool for creating carbon-carbon bonds. This document provides detailed protocols for the regioselective Suzuki coupling of 2,4-dichloro-5-fluoropyrimidine, focusing on the preferential reaction at the C4 position.
The pyrimidine moiety is a common feature in numerous FDA-approved drugs, and halogenated pyrimidines are versatile precursors for their synthesis.[1][2] The electron-deficient nature of the pyrimidine ring makes it more reactive in cross-coupling reactions compared to analogous benzene halides.[2] For 2,4-dichloropyrimidines, the oxidative addition of palladium to the C4-chlorine bond is generally favored, leading to high regioselectivity.[2] This preferential reactivity enables the synthesis of mono-substituted products, which can be further functionalized at the C2 position in subsequent steps.
Recent advancements have demonstrated that microwave-assisted Suzuki coupling can significantly reduce reaction times and catalyst loading, offering an efficient and cost-effective method for the synthesis of C4-substituted pyrimidines.[2][3]
Reaction Principle and Selectivity
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. In the case of 2,4-dichloro-5-fluoropyrimidine, this occurs preferentially at the more electrophilic C4 position.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The greater reactivity of the C4-Cl bond over the C2-Cl bond is a well-established principle in the chemistry of dihalopyrimidines, allowing for selective mono-functionalization.[1][2]
Experimental Protocols
Protocol 1: Microwave-Assisted Regioselective Suzuki Coupling at the C4-Position
This protocol is adapted from a general procedure for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines and is expected to provide high yields and selectivity for the C4-substituted product.[2][3]
Materials:
-
2,4-Dichloro-5-fluoropyrimidine
-
Aryl or heteroaryl boronic acid (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vials
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a microwave reactor vial, add 2,4-dichloro-5-fluoropyrimidine (0.5 mmol, 1.0 equiv.), the desired aryl or heteroaryl boronic acid (0.5 mmol, 1.0 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).
-
Add 4 mL of 1,4-dioxane and 2 mL of degassed water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15 minutes.[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the reaction mixture with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-5-fluoro-4-(aryl/heteroaryl)pyrimidine.
Protocol 2: Conventional Heating Suzuki Coupling
For laboratories not equipped with a microwave reactor, a conventional heating method can be employed, though it may require longer reaction times and potentially higher catalyst loading.
Materials:
-
2,4-Dichloro-5-fluoropyrimidine
-
Aryl or heteroaryl boronic acid (1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv.)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Schlenk tube or round-bottom flask
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dichloro-5-fluoropyrimidine (1.0 mmol, 1.0 equiv.), the aryl boronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).[4]
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add 2 mL of anhydrous THF and 1 mL of degassed water via syringe.[4]
-
Stir the reaction mixture vigorously at 40-80°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for the C4-selective Suzuki coupling of 2,4-dichloropyrimidine with various boronic acids under microwave-assisted conditions. Similar yields are anticipated for the 5-fluoro derivative.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-4-phenyl-5-fluoropyrimidine | 81 |
| 2 | 4-Methylphenylboronic acid | 2-Chloro-5-fluoro-4-(p-tolyl)pyrimidine | 93 |
| 3 | 4-Methoxyphenylboronic acid | 2-Chloro-5-fluoro-4-(4-methoxyphenyl)pyrimidine | 95 |
| 4 | 4-Chlorophenylboronic acid | 2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine | 85 |
| 5 | Thiophen-2-ylboronic acid | 2-Chloro-5-fluoro-4-(thiophen-2-yl)pyrimidine | 78 |
Data adapted from literature for 2,4-dichloropyrimidine.[2]
Visualizations
Reaction Scheme
Caption: Regioselective Suzuki coupling of 2,4-dichloro-5-fluoropyrimidine.
Experimental Workflow
References
Application Notes and Protocols for the One-Pot Synthesis of Pyrimidine Derivatives Using Dichlorofluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient one-pot synthesis of diverse pyrimidine derivatives, utilizing dichlorofluoropyrimidine as a versatile starting material. The methodologies outlined below are designed to streamline the synthesis of compound libraries, which is of significant interest in medicinal chemistry and drug discovery for the development of novel therapeutics, such as kinase inhibitors.
Introduction
Pyrimidine derivatives are a critical class of heterocyclic compounds, forming the core structure of numerous biologically active molecules, including several approved drugs. The use of polysubstituted pyrimidines, particularly those derived from 2,4-dichloro-5-fluoropyrimidine, has gained prominence in the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The ability to rapidly synthesize a diverse range of pyrimidine-based compounds is therefore highly valuable for structure-activity relationship (SAR) studies in drug development.
One-pot syntheses offer significant advantages over traditional multi-step approaches by reducing reaction time, minimizing waste, and simplifying purification processes. This document details two primary one-pot strategies for the functionalization of a dichloropyrimidine core: a sequential Suzuki coupling for the introduction of aryl and heteroaryl moieties, and a sequential nucleophilic aromatic substitution (SNAr) for the installation of amino substituents.
Data Presentation
The following tables summarize the quantitative data for representative one-pot syntheses of pyrimidine derivatives.
Table 1: One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine with Various Boronic Acids
| Entry | R1 | R2 | Yield (%) |
| 1 | Phenyl | p-Methoxyphenyl | 84 |
| 2 | p-Methoxyphenyl | Phenyl | 39 |
| 3 | p-Fluorophenyl | p-Methoxyphenyl | 65 |
| 4 | p-Methoxyphenyl | p-Fluorophenyl | 62 |
| 5 | Phenyl | trans-Heptenyl | 95 |
| 6 | trans-Heptenyl | Phenyl | 62 |
| 7 | o-Methoxyphenyl | Phenyl | 21 |
| 8 | Phenyl | o-Methoxyphenyl | 15 |
Data adapted from a study on one-pot double Suzuki couplings of dichloropyrimidines. While the original study used 2,4-dichloropyrimidine, this methodology is adaptable for 2,4-dichloro-5-fluoropyrimidine with potential adjustments to reaction conditions.
Table 2: Representative Yields for One-Pot Sequential Amination of a Dichlorinated Heterocycle
| Entry | First Nucleophile (Amine 1) | Second Nucleophile (Amine 2) | Yield (%) |
| 1 | Aniline | 4-Methylaniline | 85 |
| 2 | 4-Fluoroaniline | Benzylamine | 78 |
| 3 | Morpholine | Piperidine | 92 |
| 4 | Pyrrolidine | Aniline | 88 |
Yields are representative for one-pot sequential amination reactions on dichlorinated aza-heterocycles and serve as a guideline for the development of specific protocols for 2,4-dichloro-5-fluoropyrimidine.
Experimental Protocols
Protocol 1: One-Pot Regioselective Double Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol describes a one-pot, two-step process for the sequential Suzuki coupling of two different boronic acids to a dichloropyrimidine core. The C4 position is generally more reactive towards Suzuki coupling than the C2 position, allowing for regioselective functionalization.
Materials:
-
2,4-Dichloropyrimidine (or 2,4-dichloro-5-fluoropyrimidine)
-
Aryl or heteroaryl boronic acid (First coupling partner)
-
Aryl or heteroaryl boronic acid (Second coupling partner)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
First Suzuki Coupling:
-
In a reaction vial, dissolve 2,4-dichloropyrimidine (1.0 eq) in a mixture of toluene, ethanol, and water (4:1:1 v/v/v).
-
Degas the solution for 5-10 minutes by bubbling argon or nitrogen through the mixture.
-
To the degassed solution, add the first boronic acid (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.025 eq), and potassium carbonate (3.0 eq).
-
Seal the vial and heat the reaction mixture at 55 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and formation of the mono-substituted intermediate.
-
-
Second Suzuki Coupling:
-
After cooling the reaction mixture to room temperature, add the second boronic acid (1.1 eq), an additional portion of tetrakis(triphenylphosphine)palladium(0) (0.025 eq), and potassium carbonate (3.0 eq).
-
Reseal the vial and heat the reaction mixture at 90 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the di-substituted product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted pyrimidine derivative.
-
Protocol 2: One-Pot Sequential Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloro-5-fluoropyrimidine
This protocol outlines a general procedure for the one-pot, sequential substitution of the two chlorine atoms of 2,4-dichloro-5-fluoropyrimidine with two different amine nucleophiles. The higher reactivity of the C4 position towards nucleophilic attack allows for regioselective synthesis.
Materials:
-
2,4-Dichloro-5-fluoropyrimidine
-
Primary or secondary amine (First nucleophile)
-
Primary or secondary amine (Second nucleophile)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard laboratory glassware
Procedure:
-
First Nucleophilic Substitution:
-
Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in DMF in a reaction flask.
-
Add the first amine (1.0 eq) and DIPEA (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 50 °C) for 1-4 hours.
-
Monitor the progress of the reaction by TLC or LC-MS to ensure the formation of the mono-amino-substituted intermediate.
-
-
Second Nucleophilic Substitution:
-
To the same reaction mixture, add the second amine (1.1 eq) and an additional portion of DIPEA (1.2 eq).
-
Increase the reaction temperature (e.g., 80-120 °C) and stir for 4-16 hours.
-
Monitor the reaction for the complete consumption of the intermediate and formation of the final di-substituted product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diamino-5-fluoropyrimidine derivative.
-
Visualizations
Solid-Phase Synthesis of Pyrimidine Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis (SPS) of pyrimidine libraries. The methodologies outlined are designed to facilitate the efficient generation of diverse pyrimidine-based compound libraries for screening in drug discovery programs.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its prevalence is due to its ability to engage in various biological interactions, making it a valuable template for the design of novel therapeutics. Solid-phase synthesis (SPS) offers a robust and efficient platform for the construction of large and diversified pyrimidine libraries, streamlining the drug discovery process by enabling the rapid synthesis and purification of compounds.[2][3] This approach involves the attachment of a starting material to a solid support, such as Merrifield resin, allowing for the sequential addition of reagents and easy purification by simple washing steps.[4][5]
This application note details a generalizable protocol for the solid-phase synthesis of substituted pyrimidine libraries, with a specific example of a thiazolo[4,5-d]pyrimidine library. Additionally, it explores the application of these libraries in targeting key signaling pathways implicated in cancer, such as the Focal Adhesion Kinase (FAK) and PI3K/mTOR pathways.[6][7]
Data Presentation
The following tables summarize quantitative data from representative solid-phase syntheses of pyrimidine libraries, highlighting the efficiency and diversity achievable with these methods.
Table 1: Synthesis of a Thiazolo[4,5-d]pyrimidine Library
| Step | Reaction | Reagents and Conditions | Average Yield (%) | Reference |
| 1 | Resin Loading | Merrifield Resin, Intermediate 7-int II, Acetone | - | [8] |
| 2 | Thorpe-Ziegler Cyclization | LiOH, Acetone/H₂O | 65-97 | [8][9] |
| 3 | Pyrimidine Ring Formation | Triethylorthoformate, CSA, DMF:EtOH (2:1), 70 °C | 79 | [8] |
| 4 | Oxidation | m-CPBA, CH₂Cl₂ | 85 | [8] |
| 5 | Diversification & Cleavage | Various amines, Et₃N, CH₂Cl₂ | 18-93 (overall) | [8] |
| Library Size | 57 Compounds | [8] |
Table 2: Microwave-Assisted Solid-Phase Synthesis of Trisubstituted Pyrimidines
| Step | Reaction | Reagents and Conditions | Yield (%) | Time | Reference |
| 1 | Guanidine Immobilization | Chloromethyl polystyrene, Guanidine HCl, Cs₂CO₃, NMP, 85 °C, MW | - | 10 min | [10] |
| 2 | Pyrimidine Ring Formation | 2-(1-ethoxyethylidene)malononitrile, NMP, 160 °C, MW | - | 20 min | [10] |
| 3 | Cleavage | TFA/DCM (1:9) | 90 | 10 min | [10] |
| Total Synthesis Time | 40 min | [10] |
Experimental Protocols
The following are detailed protocols for the solid-phase synthesis of pyrimidine libraries.
Protocol 1: General Solid-Phase Synthesis of a Thiazolo-Pyrimidinone Library
This protocol is adapted from a facile solid-phase synthesis method for a thiazolo-pyrimidinone derivative library.[8]
1. Preparation of 4-Amino-N-(substituted)thiazole-5-carboxamide Resin: a. Swell Merrifield resin in acetone. b. Add a solution of the appropriate 4-amino-2-(methylthio)-N-substituted-thiazole-5-carboxamide intermediate to the resin. c. Shake the mixture at room temperature overnight. d. Filter the resin and wash sequentially with H₂O, DMF, MeOH, and CH₂Cl₂. e. Dry the resin in a vacuum oven.
2. Thorpe-Ziegler Cyclization: a. Suspend the resin from step 1 in a mixture of acetone and H₂O. b. Add LiOH and heat the reaction mixture at 60 °C for 2 hours. c. Cool the mixture, filter the resin, and wash thoroughly with H₂O, DMF, MeOH, and CH₂Cl₂. d. Dry the resin under vacuum.
3. Pyrimidine Ring Formation: a. Swell the resin from step 2 in a 2:1 mixture of DMF and EtOH. b. Add triethylorthoformate and camphorsulfonic acid (CSA). c. Shake the mixture at 70 °C for 2 hours. d. Filter the resin and wash with H₂O, DMF, MeOH, and CH₂Cl₂. e. Dry the resin in a vacuum oven.
4. Oxidation of the Methylthio Group: a. Suspend the resin from step 3 in CH₂Cl₂. b. Add meta-chloroperoxybenzoic acid (m-CPBA) and shake the mixture at room temperature. c. Monitor the reaction by FT-IR for the appearance of sulfone stretches. d. Filter the resin and wash with CH₂Cl₂, MeOH, and DMF. e. Dry the resin under vacuum.
5. Diversification and Cleavage from Resin: a. Suspend the sulfone resin from step 4 in CH₂Cl₂. b. Add a solution of the desired primary or secondary amine and triethylamine (Et₃N). c. Shake the reaction mixture overnight at room temperature. d. Filter off the resin and collect the filtrate. e. Wash the resin with MeOH and CH₂Cl₂ and combine the filtrates. f. Remove the solvent under reduced pressure and purify the final product by flash column chromatography.
Protocol 2: Microwave-Assisted Solid-Phase Synthesis of 2,4,6-Trisubstituted Pyrimidines
This protocol utilizes microwave irradiation to significantly reduce reaction times.[10][11]
1. Immobilization of Guanidine on Chloromethyl Polystyrene Resin: a. Swell chloromethyl polystyrene resin (2% butanediol dimethacrylate cross-linked) in N-Methyl-2-pyrrolidone (NMP). b. Add guanidine hydrochloride and cesium carbonate (Cs₂CO₃). c. Irradiate the mixture in a microwave reactor at 85 °C for 10 minutes. d. Filter the resin and wash sequentially with NMP, NMP:H₂O (1:1), methanol, and dichloromethane (DCM). e. Dry the resin.
2. Pyrimidine Ring Formation: a. Swell the guanidine-functionalized resin from step 1 in NMP. b. Add 2-(1-ethoxyethylidene)malononitrile. c. Irradiate the mixture in a microwave reactor at 160 °C for 20 minutes. d. Filter the resin and wash with NMP, methanol, and DCM. e. Dry the resin.
3. Cleavage from Resin: a. Suspend the resin from step 2 in a 1:9 mixture of trifluoroacetic acid (TFA) and DCM. b. Stir the mixture for 1 hour at room temperature or irradiate in a microwave reactor for 10 minutes. c. Filter off the spent resin and wash with DCM and methanol. d. Collect the filtrate and evaporate the solvent to obtain the crude product. e. Recrystallize the product from methanol to yield the pure 2,4-diaminopyrimidine-5-carbonitrile.
Mandatory Visualizations
Signaling Pathway Diagram: FAK Signaling
The following diagram illustrates the Focal Adhesion Kinase (FAK) signaling pathway, a key regulator of cell adhesion, migration, and proliferation, which is often dysregulated in cancer. Pyrimidine libraries are frequently designed to target kinases within this pathway.[6][12][13][14][15]
Caption: FAK signaling pathway and points of inhibition by pyrimidine libraries.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solid-phase synthesis of a pyrimidine library.
Caption: General workflow for solid-phase pyrimidine library synthesis.
References
- 1. PI3K-Targeted Library [chemdiv.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of ring-fused pyrazoloamino pyridine/pyrimidine derivatives as potential FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloropyrimidines are a cornerstone scaffold in the synthesis of a multitude of kinase inhibitors. The strategic placement of reactive chlorine atoms at the C2 and C4 positions allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of diverse chemical libraries for screening against various kinases. The presence of fluoro and ethyl groups at the C5 and C6 positions, as in the case of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine, offers opportunities to fine-tune steric and electronic properties, influencing inhibitor potency, selectivity, and pharmacokinetic profiles. These application notes provide a comprehensive overview of the synthetic utility of this pyrimidine core, detailed experimental protocols based on analogous structures, and insights into the targeted kinase signaling pathways.
Introduction
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. The pyrimidine ring is a privileged structure in this context, mimicking the adenine core of ATP and enabling competitive binding to the kinase ATP-binding site.
This compound serves as a versatile building block for creating potent and selective kinase inhibitors. The differential reactivity of the C2 and C4 chlorine atoms allows for the stepwise introduction of various amine-containing fragments, which can interact with key residues in the kinase hinge region and surrounding pockets.
Synthetic Strategy Overview
The primary synthetic route utilizing this compound involves a two-step SNAr reaction. The C4 chlorine is generally more susceptible to nucleophilic attack than the C2 chlorine, allowing for a regioselective first substitution. This is followed by a second substitution at the C2 position, often requiring more forcing conditions.
Application Notes and Protocols for the Chlorination of 6-Ethyl-5-Fluoropyrimidin-4-ol
Introduction
The chlorination of 6-ethyl-5-fluoropyrimidin-4-ol is a critical step in the synthesis of various bioactive compounds, most notably as a key intermediate for triazole antifungal agents like Voriconazole.[1][2][3] This process involves the conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chlorine atom, yielding 4-chloro-6-ethyl-5-fluoropyrimidine.[4] This transformation is typically achieved using a chlorinating agent such as phosphoryl chloride (POCl₃) in the presence of a base. The resulting chlorinated product is a versatile building block for further synthetic modifications.[5]
Experimental Protocols
Two primary protocols for the chlorination of 6-ethyl-5-fluoropyrimidin-4-ol have been reported, differing slightly in the solvent system and base used. Both methods provide high yields of the desired product.
Protocol 1: Dichloromethane with N,N-Dimethylformamide and Triethylamine
This protocol utilizes a solvent mixture of dichloromethane and N,N-dimethylformamide with triethylamine as the base.
Materials:
-
6-ethyl-5-fluoropyrimidin-4(3H)-one
-
Dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Phosphoryl chloride (POCl₃)
-
3N Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water (H₂O)
Procedure:
-
Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.[1][6]
-
Slowly add phosphoryl chloride (POCl₃) dropwise over 30 minutes.[1][6]
-
Heat the reaction mixture to reflux and stir for 5 hours.[1][6]
-
Carefully quench the reaction by adding 352 mL of 3N hydrochloric acid, ensuring the temperature does not exceed 20°C.[1][6]
-
Separate the organic layer and extract the aqueous layer with 100 mL of dichloromethane.[1][6]
-
Combine the organic layers and wash with 100 mL of water.[1][6]
-
Dry the organic layer over anhydrous magnesium sulfate.[1][6]
-
Concentrate the solution under reduced pressure to obtain 4-chloro-6-ethyl-5-fluoropyrimidine as an oily product.[1][6]
Protocol 2: Dichloromethane with Triethylamine (Industrial Scale)
This protocol is adapted for a larger, industrial scale and uses dichloromethane as the sole solvent with triethylamine as the base.
Materials:
-
6-ethyl-5-fluoropyrimidin-4(1H)-one
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Phosphorus oxychloride (POCl₃)
-
Hydrochloric acid (3.7 M)
-
Water (H₂O)
Procedure:
-
Charge a reactor with 20 L of dichloromethane and 5.00 kg (35.2 mol) of 6-ethyl-5-fluoropyrimidin-4(1H)-one at 25-30°C.[6]
-
Stir the mixture for 15 minutes, then add 3.60 kg (35.6 mol) of triethylamine.[6]
-
Add 5.95 kg (38.8 mol) of phosphorus oxychloride over 3 hours, maintaining the temperature below 35°C.[6]
-
Heat the reaction mass to reflux (40-48°C) for 3 hours.[6]
-
Cool the mixture to 5°C.[6]
-
Add 20 L of 3.7 M hydrochloric acid over 1 hour.[6]
-
Stir the mixture for 30 minutes at 20°C.[6]
-
Separate the layers and extract the aqueous layer twice with 5.0 L of dichloromethane each.[6]
-
Combine the organic layers and wash with 5.0 L of water.[6]
-
Remove the solvents under reduced pressure (550 mmHg) at 28-46°C to yield the final product as a brown liquid.[6]
Data Presentation
The following tables summarize the quantitative data from the described experimental protocols.
Table 1: Reagent Quantities and Reaction Conditions
| Parameter | Protocol 1 | Protocol 2 (Industrial Scale) |
| Starting Material | 80 g 6-ethyl-5-fluoropyrimidin-4(3H)-one | 5.00 kg (35.2 mol) 6-ethyl-5-fluoropyrimidin-4(1H)-one |
| Solvent(s) | 240 mL Dichloromethane, 57.4 mL DMF | 20 L Dichloromethane |
| Base | 78.24 mL Triethylamine | 3.60 kg (35.6 mol) Triethylamine |
| Chlorinating Agent | Phosphoryl chloride (added over 30 min) | 5.95 kg (38.8 mol) Phosphorus oxychloride (added over 3 h) |
| Reaction Temperature | Reflux | Reflux (40-48°C) |
| Reaction Time | 5 hours | 3 hours |
Table 2: Product Yield and Purity
| Parameter | Protocol 1 | Protocol 2 (Industrial Scale) |
| Product | 4-chloro-6-ethyl-5-fluoropyrimidine | 4-chloro-6-ethyl-5-fluoropyrimidine |
| Yield | 85.9 g (95%) | 5.61 kg (99%) |
| Purity (by HPLC) | Not specified | 99.6% |
| Physical Form | Oily product | Brown liquid |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the chlorination of 6-ethyl-5-fluoropyrimidin-4-ol.
Caption: General workflow for the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine.
References
- 1. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. akjournals.com [akjournals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
Application of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine in Antifungal Drug Development
Application Note ID: AN-DEFP-2025
Version: 1.0
Introduction
2,4-Dichloro-6-ethyl-5-fluoropyrimidine is a highly functionalized heterocyclic compound with significant potential in the field of medicinal chemistry, particularly in the development of novel antifungal agents. Its di-chloro substitution offers two reactive sites for nucleophilic substitution, making it an excellent scaffold for the synthesis of a diverse library of pyrimidine-based derivatives. While not typically an end-product with inherent antifungal activity, its true value lies in its role as a critical building block for more complex and potent antifungal drugs. A closely related analog, 4-Chloro-6-ethyl-5-fluoropyrimidine, is a known key intermediate in the synthesis of the triazole antifungal agent, Voriconazole[1][2][3][4]. This highlights the utility of the 6-ethyl-5-fluoropyrimidine core in constructing clinically relevant antifungal therapeutics.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a starting material for the discovery and development of new antifungal drugs.
Potential as a Synthetic Intermediate
The primary application of this compound is as a versatile intermediate for the synthesis of antifungal compounds. The two chlorine atoms can be selectively or sequentially displaced by various nucleophiles, such as amines, thiols, and alcohols, to generate a wide range of derivatives. This allows for the systematic exploration of the chemical space around the pyrimidine core to identify molecules with optimal antifungal activity and pharmacokinetic properties.
Key Synthetic Transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine ring and the fluorine atom activates the chlorine atoms towards SNAr reactions. This allows for the introduction of various side chains that can interact with fungal-specific targets.
-
Suzuki and Stille Couplings: The chloro groups can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, enabling the attachment of aryl or vinyl groups to the pyrimidine ring.
-
Synthesis of Triazole-Pyrimidine Hybrids: Following the synthetic strategy for Voriconazole, this compound can be envisioned as a starting point for the synthesis of novel triazole-based antifungal agents[1][2][3][4].
Postulated Mechanism of Action for Derivatives
While this compound itself is not expected to have a specific antifungal mechanism, the derivatives synthesized from it can be designed to target various fungal-specific pathways. Based on the known mechanisms of other pyrimidine and fluoropyrimidine antifungals, two primary modes of action can be proposed for its derivatives:
-
Inhibition of Nucleic Acid Synthesis: Fluoropyrimidine derivatives, such as 5-fluorocytosine and 5-fluorouracil, are known to interfere with fungal DNA and RNA synthesis[5][6][7]. Derivatives of this compound could be designed to be metabolized within the fungal cell to active forms that inhibit key enzymes in these pathways.
-
Inhibition of Ergosterol Biosynthesis: Many successful antifungal drugs, including the azoles, target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity[7][8]. By incorporating appropriate side chains, derivatives of this compound could be developed as inhibitors of enzymes in this pathway, such as lanosterol 14α-demethylase.
Data Presentation
The following tables present representative quantitative data for existing antifungal agents that are either fluoropyrimidine-based or are synthesized from similar pyrimidine intermediates. This data is provided to illustrate the range of activities that may be expected from novel compounds derived from this compound.
Table 1: In Vitro Antifungal Activity of 5-Fluorouridine (a Fluoropyrimidine Analog) [9]
| Fungal Species | MIC (μg/mL) | MFC (μg/mL) |
| Candida albicans | 0.2 - 51.2 | 0.2 - 51.2 |
| Candida parapsilosis | 0.2 - 51.2 | 0.2 - 51.2 |
| Candida auris | Resistant | Resistant |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Table 2: In Vitro Antifungal Activity of Voriconazole (Synthesized from a Pyrimidine Intermediate)
| Fungal Species | MIC Range (μg/mL) |
| Aspergillus fumigatus | 0.25 - 2.0 |
| Candida albicans | ≤0.03 - 1.0 |
| Candida glabrata | 0.03 - 64 |
| Cryptococcus neoformans | 0.03 - 0.25 |
Data is representative and compiled from various literature sources.
Experimental Protocols
The following are detailed protocols for the synthesis of a generic derivative from this compound and its subsequent in vitro and in vivo antifungal evaluation.
Synthesis of a 4-Amino-2-chloro-6-ethyl-5-fluoropyrimidine Derivative (Generic Protocol)
This protocol describes a general method for the selective substitution of the C4-chloro group with an amine.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add the amine (1.1 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-2-chloro-6-ethyl-5-fluoropyrimidine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts[10][11][12][13].
Materials:
-
Synthesized pyrimidine derivative
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.
-
Prepare a standardized fungal inoculum (0.5-2.5 x 10³ cells/mL) in RPMI-1640 medium.
-
Add the fungal inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control.
In Vivo Efficacy in a Murine Model of Systemic Candidiasis
This protocol describes a general method for evaluating the in vivo efficacy of a novel antifungal compound[14][15][16][17][18]. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompetent or immunocompromised mice (e.g., BALB/c)
-
Pathogenic strain of Candida albicans
-
Synthesized pyrimidine derivative formulated for in vivo administration (e.g., in a solution with a suitable vehicle)
-
Sterile saline
Procedure:
-
Prepare an inoculum of Candida albicans in sterile saline.
-
Induce systemic infection in mice via intravenous (tail vein) injection of the fungal inoculum (e.g., 1 x 10⁵ CFU/mouse).
-
Randomly assign the infected mice to different treatment groups: vehicle control, positive control (e.g., fluconazole), and experimental groups receiving different doses of the synthesized compound.
-
Administer the treatment (e.g., intraperitoneally or orally) starting at a specified time post-infection (e.g., 2 hours) and continue for a defined period (e.g., 7 days).
-
Monitor the mice daily for clinical signs of illness, body weight, and survival.
-
At the end of the study, or upon humane endpoint, euthanize the mice and harvest target organs (e.g., kidneys, spleen, liver).
-
Determine the fungal burden in the organs by homogenizing the tissues and plating serial dilutions on a suitable agar medium.
-
Calculate the number of colony-forming units (CFU) per gram of tissue to assess the efficacy of the treatment.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel antifungal agents. Its reactive dichloro groups allow for extensive chemical modification, enabling the development of compound libraries targeting various fungal-specific pathways. The provided protocols offer a framework for the synthesis, in vitro screening, and in vivo evaluation of new antifungal candidates derived from this promising scaffold. Researchers in antifungal drug development are encouraged to explore the synthetic potential of this compound to address the growing challenge of fungal infections and drug resistance.
References
- 1. nbinno.com [nbinno.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. [Antifungals cellular targets and mechanisms of resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. njccwei.com [njccwei.com]
- 13. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systemic Candidiasis in Mice: New Insights From an Old Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine, a key intermediate in the preparation of various bioactive compounds, including the antifungal agent Voriconazole.[1][2][3][4] The synthesis is a two-stage process, beginning with the formation of 6-ethyl-5-fluoropyrimidin-4-ol, which is then chlorinated to yield the final product.
I. Synthetic Strategy Overview
The overall synthetic pathway involves the cyclization of a fluorinated ketoester to form the pyrimidinol intermediate, followed by a chlorination reaction. This approach is designed for scalability and efficiency.
Caption: Overall two-stage synthesis workflow.
II. Experimental Protocols
Stage 1: Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol
This intermediate can be prepared via the cyclization of ethyl 2-fluoro-3-oxopentanoate. An improved method utilizes formamide for the cyclization, offering a cost-effective and simpler procedure.[5]
Materials:
-
Methyl 2-fluoro-3-oxovalerate
-
Formamide
-
Ammonia gas
-
Sodium methoxide in methanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Protocol:
-
Pass ammonia gas through a solution of methyl 2-fluoro-3-oxovalerate (0.6 mol) in 130 mL of formamide, maintaining the temperature below 50 °C, until saturation (approximately 1 hour).[5]
-
Remove residual ammonia by purging with nitrogen and applying a vacuum.[5]
-
Add an additional 50 mL of formamide and heat the mixture at 50 °C for 3 hours.[5]
-
Evaporate the volatile components under vacuum.[5]
-
Add the mixture to water and adjust the pH to 6 with HCl.[5]
-
Extract the aqueous phase with ethyl acetate.[5]
-
Evaporate the organic layer to yield the crude product, which can be recrystallized from cold acetone.[5]
Quantitative Data Summary (Stage 1)
| Parameter | Value | Reference |
| Yield | 40% (recrystallized) | [5] |
| Melting Point | 120-126 °C | [5] |
| Mass Spec (ESI) | m/z 143 (M+ + 1) | [5] |
| 1H NMR (400 MHz, CDCl3) | δ 1.26-1.29 (m, 3H), 2.70-2.76 (m, 2H), 8.03 (m, 1H) | [5] |
Stage 2: Scalable Synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine
This protocol details the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one using phosphoryl chloride on a large scale.[6]
Caption: Detailed workflow for the scalable chlorination step.
Materials:
-
6-ethyl-5-fluoropyrimidin-4(1H)-one
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Phosphoryl chloride (POCl3)
-
Hydrochloric acid (HCl), 3.7 M solution
-
Water
Large-Scale Protocol (5 kg scale):
-
Charge a reactor with dichloromethane (20 L) and 6-ethyl-5-fluoropyrimidin-4(1H)-one (5.00 kg, 35.2 mol) at 25-30 °C.[6]
-
Stir the mixture for 15 minutes, then add triethylamine (3.60 kg, 35.6 mol).[6]
-
Over a period of 3 hours, add phosphorus oxychloride (5.95 kg, 38.8 mol) while maintaining the reaction temperature below 35 °C.[6]
-
Heat the reaction mass to reflux (40-48 °C) and maintain for 3 hours.[6]
-
Cool the mixture to 5 °C.[6]
-
Carefully add hydrochloric acid (3.7 M, 20 L) over 1 hour.[6]
-
Stir the mixture for 30 minutes at 20 °C.[6]
-
Separate the organic and aqueous layers.[6]
-
Extract the aqueous layer twice with dichloromethane (2 x 5.0 L).[6]
-
Combine the organic layers and wash with water (5.0 L).[6]
-
Remove the solvents under reduced pressure (550 mmHg) at a temperature of 28-46 °C.[6]
-
The resulting product is 5.61 kg of 4-chloro-6-ethyl-5-fluoropyrimidine as a brown liquid.[6]
Smaller-Scale Protocol (80 g scale):
-
Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.[6]
-
Add 78.24 mL of triethylamine to the solution.[6]
-
Slowly add phosphoryl chloride (POCl3) dropwise over 30 minutes.[6]
-
Stir the mixture under reflux for 5 hours, then cool to room temperature.[6]
-
Carefully add 352 mL of 3N hydrochloric acid solution, keeping the temperature below 20 °C.[6]
-
Extract the aqueous phase with 100 mL of dichloromethane.[6]
-
Combine the organic layers, wash with 100 mL of water, and dry over anhydrous magnesium sulfate.[6]
-
Concentrate under reduced pressure to obtain the oily target product.[6]
III. Quantitative Data and Characterization
The following tables summarize the quantitative data for the scalable chlorination synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine.
Table 1: Reaction Yield and Purity
| Scale | Starting Material | Product Mass | Yield | Purity (HPLC) | Reference |
| 80 g | 6-ethyl-5-fluoropyrimidin-4(3H)-one | 85.9 g | 95% | Not Specified | [6] |
| 5.0 kg | 6-ethyl-5-fluoropyrimidin-4(1H)-one | 5.61 kg | 99% | 99.6% | [6] |
Table 2: Spectroscopic Data for 4-chloro-6-ethyl-5-fluoropyrimidine
| Analysis | Parameters | Result | Reference |
| 1H-NMR | 300 MHz, CDCl3 | δ (ppm): 8.70 (1H, s), 2.90 (2H, q), 1.34 (3H, t) | [6] |
IV. Safety and Handling
-
Phosphoryl chloride (POCl3) is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The reaction is exothermic, particularly during the addition of POCl3 and the quenching with HCl. Ensure adequate cooling and controlled addition rates to prevent temperature excursions.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Avoid inhalation and skin contact.
References
- 1. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
- 2. 4-chloro-6-ethyl-5-fluoropyrimidine Cas 137234-74-3-Wanhe Chemical [wanhechemical.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. nbinno.com [nbinno.com]
- 5. asianpubs.org [asianpubs.org]
- 6. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Improving the yield of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine synthesis
Technical Support Center: Synthesis of Chlorinated Fluoropyrimidines
This guide provides troubleshooting advice and frequently asked questions for the synthesis of key chlorinated fluoropyrimidine intermediates. While the specific molecule "2,4-Dichloro-6-ethyl-5-fluoropyrimidine" is not commonly detailed in readily available literature, this guide focuses on two closely related and critical precursors with similar synthetic challenges: 2,4-Dichloro-5-fluoropyrimidine and 4-Chloro-6-ethyl-5-fluoropyrimidine . The principles and troubleshooting steps outlined here are largely applicable to the synthesis of other similar pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 2,4-Dichloro-5-fluoropyrimidine?
The most prevalent starting material is 5-Fluorouracil (5-FU) or its tautomeric form, 5-fluoropyrimidine-2,4-diol.[1][2][3]
Q2: What chlorinating agent is typically used for these syntheses?
Phosphorus oxychloride (POCl₃) is the most commonly employed chlorinating agent for converting hydroxypyrimidines to chloropyrimidines.[1][3][4] In some newer methods, triphosgene has been used as an alternative to reduce phosphorus-containing waste.[5]
Q3: Why is a tertiary amine, such as N,N-dimethylaniline (DMA) or triethylamine, added to the reaction?
A tertiary amine acts as a catalyst and an acid scavenger, neutralizing the HCl gas produced during the chlorination reaction with POCl₃. This is crucial for driving the reaction to completion.[1][2][4]
Q4: What are the primary safety concerns when working with phosphorus oxychloride?
Phosphorus oxychloride is highly corrosive and reacts violently with water. It is toxic upon inhalation and can cause severe skin burns and eye damage. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[6][7][8]
Q5: How is the final product typically purified?
Purification often involves quenching the reaction mixture in a water/ice mixture, followed by extraction with an organic solvent like dichloromethane. The organic layer is then washed with acidic and basic solutions (e.g., HCl and sodium bicarbonate) to remove unreacted starting materials and byproducts. The final product is often obtained after distillation or concentration of the organic solvent.[3][4][9]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Dichloro-Product (e.g., 2,4-Dichloro-5-fluoropyrimidine)
-
Question: My synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil resulted in a significantly lower yield than the expected >90%. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors related to reaction conditions and reagent quality.
-
Incomplete Reaction: The conversion of the diol to the dichloro-product may be incomplete.
-
Reagent Stoichiometry: Incorrect molar ratios of reactants can limit the yield.
-
Moisture Contamination: POCl₃ reacts vigorously with water, which will consume the reagent and reduce its effectiveness.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen).[3]
-
-
Suboptimal Quenching/Workup: Product can be lost during the workup phase.
-
Solution: When quenching the reaction, pour the mixture slowly into a mixture of ice/water and dichloromethane while maintaining a low temperature (below 40°C) to prevent product degradation.[3] Ensure efficient extraction by performing multiple extractions with the organic solvent.
-
-
Issue 2: Formation of N-methylanilino Byproducts
-
Question: I am observing significant amounts of N-methylanilino-substituted pyrimidines as byproducts in my reaction using N,N-dimethylaniline (DMA). How can I minimize these?
-
Answer: The formation of N-methylanilino byproducts occurs when DMA not only acts as an acid scavenger but also as a nucleophile, displacing one of the chloro groups.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can favor the formation of these byproducts.[1]
-
Solution: Adhere to the optimized reaction time. For the synthesis of 2,4-dichloro-5-fluoropyrimidine, a reaction time of 2 hours at 114°C has been shown to provide high yields with minimal byproduct formation.[1] Monitor the reaction progress closely to avoid unnecessarily long reaction times.
-
-
Alternative Base: The choice of base can influence byproduct formation.
-
Solution: For chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one, triethylamine is often used instead of DMA, which can reduce the likelihood of this specific side reaction.[4]
-
-
Issue 3: Product is an Oil Instead of a Solid and Purity is Low
-
Question: The final product, 4-Chloro-6-ethyl-5-fluoropyrimidine, was obtained as a brown oil with low purity, not the expected crystalline solid. How can I improve the purity and isolation?
-
Answer: Impurities often arise from incomplete reactions or inadequate purification. The oily nature suggests the presence of residual solvents or byproducts.
-
Incomplete Chlorination: The starting material, 6-ethyl-5-fluoropyrimidin-4(3H)-one, may still be present.
-
Solution: Ensure the addition of POCl₃ is done slowly while keeping the temperature below 35°C, followed by a sufficient reflux period (e.g., 3-5 hours) to drive the reaction to completion.[4]
-
-
Insufficient Washing: Residual acids or bases from the workup can remain.
-
Ineffective Solvent Removal: Residual solvent from the extraction (e.g., dichloromethane) can result in an oily product.
-
Solution: After drying the organic layer, concentrate the solution under reduced pressure to effectively remove the solvent.[4] If impurities persist, column chromatography may be necessary for further purification.
-
-
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions found in the literature for the synthesis of the two key intermediates.
Table 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
| Parameter | Optimized Value | Reference |
| Starting Material | 5-Fluorouracil (5-FU) | [1][2] |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [1][2] |
| Base/Catalyst | N,N-Dimethylaniline (DMA) | [1][2] |
| Molar Ratio (5-FU:POCl₃) | 1:10 | [1][2] |
| Molar Ratio (5-FU:DMA) | 1:1.5 | [1][2] |
| Reaction Temperature | 114°C | [1][2] |
| Reaction Time | 2 hours | [1][2] |
| Reported Yield | 92.2% | [1][2] |
Table 2: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine
| Parameter | Optimized Value | Reference |
| Starting Material | 6-ethyl-5-fluoropyrimidin-4(3H)-one | [4] |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [4] |
| Base | Triethylamine | [4] |
| Solvent | Dichloromethane | [4] |
| Reaction Temperature | Reflux (40-48°C) | [4] |
| Reaction Time | 3-5 hours | [4] |
| Reported Yield | 95-99% | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil[1][3]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and under a nitrogen atmosphere, mix 5-fluorouracil (1.00 mole equivalent) with phosphorus oxychloride (10.0 mole equivalents).
-
Heating: Heat the mixture to approximately 100-114°C with stirring.
-
Base Addition: Slowly add N,N-dimethylaniline (1.5 mole equivalents) to the heated mixture.
-
Reaction: Maintain the reaction at 114°C and continue stirring for 2 hours.
-
Cooling: After the reaction is complete, cool the mixture to room temperature (approx. 20°C).
-
Quenching: Slowly and carefully pour the cooled reaction mixture into a vessel containing a mixture of water/ice and dichloromethane, ensuring the temperature of the quench mixture does not exceed 40°C.
-
Extraction: Stir the resulting mixture for at least 3 hours, then separate the organic and aqueous layers. Extract the aqueous phase again with dichloromethane.
-
Washing: Combine the organic phases and wash sequentially with concentrated aqueous hydrochloric acid and a 5% w/w aqueous sodium bicarbonate solution.
-
Isolation: Concentrate the washed organic solution by distillation to yield the product.
Protocol 2: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine[4]
-
Reaction Setup: Charge a reactor with dichloromethane and 6-ethyl-5-fluoropyrimidin-4(3H)-one (1.0 mole equivalent) at 25-30°C.
-
Base Addition: Stir the mixture for 15 minutes, then add triethylamine (approx. 1.01 mole equivalents).
-
Chlorinating Agent Addition: Add phosphorus oxychloride (approx. 1.1 mole equivalents) dropwise over 3 hours, ensuring the reaction temperature is maintained below 35°C.
-
Reaction: Heat the reaction mass to reflux (40-48°C) and maintain for 3 hours.
-
Cooling: Cool the mixture to 5°C.
-
Quenching: Carefully add 3.7 M hydrochloric acid over 1 hour. Stir the mixture for 30 minutes at 20°C.
-
Extraction: Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash with water.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain the final product.
Mandatory Visualizations
Caption: Workflow for the synthesis of 2,4-Dichloro-5-fluoropyrimidine.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water | Semantic Scholar [semanticscholar.org]
- 3. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 6. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dichloro-5-fluoropyrimidine 97 2927-71-1 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
Technical Support Center: Purification of Dichlorinated Pyrimidines
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of dichlorinated pyrimidines. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common methods for purifying dichlorinated pyrimidines?
The primary purification techniques for dichlorinated pyrimidines are recrystallization, column chromatography, and distillation.[1][2] The choice of method depends on the specific dichlorinated pyrimidine, the nature of the impurities, and the scale of the purification.
-
Recrystallization: This is a widely used technique for purifying solid dichlorinated pyrimidines.[3] It relies on the principle that the solubility of the compound and its impurities in a solvent changes with temperature.[4]
-
Column Chromatography: This method is effective for separating dichlorinated pyrimidines from impurities with different polarities.[5][6] It involves passing a solution of the crude product through a stationary phase (e.g., silica gel).[7]
-
Distillation: For dichlorinated pyrimidines that are liquids or have suitable boiling points, distillation can be an effective purification method.[1][8]
Q2: I am having trouble with the recrystallization of my dichlorinated pyrimidine. What are some common issues and how can I troubleshoot them?
Several issues can arise during recrystallization, including the product failing to crystallize, oiling out, or low purity of the final product.[5][9]
| Problem | Possible Cause | Troubleshooting Solution |
| Product Fails to Crystallize | The solution is not supersaturated. | - Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath).[9] |
| Significant impurities are inhibiting crystallization. | - Try "seeding" the solution with a small, pure crystal of the desired compound.- Perform a preliminary purification step (e.g., a quick filtration through a silica plug) before recrystallization.[5][9] | |
| Product "Oils Out" Instead of Crystallizing | The cooling process is too rapid, or the solvent is not ideal. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Try a different solvent or a solvent mixture.[5] |
| Low Purity After Recrystallization | Impurities have similar solubility to the product. | - Perform a second recrystallization with a different solvent system.- Consider using column chromatography for more challenging separations.[5] |
| Occlusion of mother liquor in the crystals. | - Ensure slow cooling to promote the formation of purer crystals.- Wash the filtered crystals with a small amount of cold recrystallization solvent.[9] |
Q3: My dichlorinated pyrimidine is difficult to separate from a closely related impurity by column chromatography. How can I improve the separation?
Improving separation in column chromatography often involves optimizing the mobile phase and the stationary phase.[5][7]
-
Optimize the Mobile Phase: A common strategy is to use a solvent gradient. Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds with similar Rf values.[7]
-
Modify the Stationary Phase: If your compound is sensitive to the acidic nature of standard silica gel, you can use deactivated silica gel. This can be prepared by flushing the column with a solvent system containing a small amount of a base like triethylamine (1-3%).[7]
-
Alternative Solvents: Exploring different non-polar solvents can sometimes lead to better separation. For example, while dichloromethane is common, its slow elution can be a drawback. In some cases, using benzene (with appropriate safety precautions due to its toxicity) can significantly alter the separation profile.[6][7]
Q4: What are the common impurities I might encounter when working with dichlorinated pyrimidines?
Impurities often stem from the synthetic route used to prepare the dichlorinated pyrimidine.
-
Unreacted Starting Materials: For instance, in the synthesis of 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine, unreacted starting material can be a common impurity.[10]
-
Mono-substituted Intermediates: In reactions where two chlorine atoms are introduced, mono-chlorinated pyrimidines can be present as byproducts.[11]
-
Byproducts from Side Reactions: The synthesis of pyrimidines can sometimes lead to the formation of byproducts like N-acylureas in Biginelli reactions or Hantzsch-type dihydropyridines.[12]
-
Reagents from Synthesis: Residual reagents from the chlorination step, such as phosphorus oxychloride, can be present and need to be carefully removed.[13]
Q5: Are there specific safety precautions I should take when purifying dichlorinated pyrimidines?
Yes, dichlorinated pyrimidines and the reagents used in their synthesis and purification can be hazardous. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.[14][15][16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[14][15]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile solvents or dusty solids.[14]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe in dust or vapors. Wash hands thoroughly after handling.[14]
-
Storage: Store dichlorinated pyrimidines in a tightly closed container in a dry, cool, and well-ventilated place.[14]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Experimental Protocols
Protocol 1: Recrystallization of a Dichlorinated Pyrimidine
This protocol provides a general procedure for the recrystallization of a solid dichlorinated pyrimidine.[3][4][18]
-
Solvent Selection: Choose a solvent in which the dichlorinated pyrimidine is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethanol, hexane, ethyl acetate, or mixtures thereof.[5][18]
-
Dissolution: Place the crude dichlorinated pyrimidine in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.[4][19]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.[9]
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The dichlorinated pyrimidine should crystallize out. Further cooling in an ice bath can maximize the yield.[4][19]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[9]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of a Dichlorinated Pyrimidine
This protocol outlines a general procedure for purification by silica gel column chromatography.[5][6][7]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[5]
-
Sample Loading: Dissolve the crude dichlorinated pyrimidine in a minimal amount of a suitable solvent (e.g., the eluent or a more volatile solvent). Carefully load the sample onto the top of the silica gel bed.[5]
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., hexane/ethyl acetate). Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).[11]
-
Gradient Elution (if necessary): If the desired compound and impurities are not well-separated, gradually increase the polarity of the eluent to improve resolution.[7]
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified dichlorinated pyrimidine.
Quantitative Data Summary
The following table summarizes typical yields and purities that can be achieved for dichlorinated pyrimidines using different purification methods, based on available literature.
| Dichlorinated Pyrimidine | Purification Method | Starting Material Purity | Final Purity | Yield | Reference |
| 4,6-Dichloropyrimidine | Recrystallization | Crude | >99% | 89.6% | [10] |
| 2,4-Dichloropyrimidine | Distillation | Crude | >95% | >90% | [20] |
| 2,4-Dibromopyrimidine | Recrystallization | Crude | 95-99% | 80-90% | [21] |
| 2-Amino-pyrimidine derivative | Precipitation/Crystallization | Crude | 99.6% | 60% | [22] |
Visualized Workflows
Caption: General workflow for the purification of dichlorinated pyrimidines.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification [chem.rochester.edu]
- 8. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 14. fishersci.com [fishersci.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine - Google Patents [patents.google.com]
- 22. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine, a key intermediate in the production of various pharmaceuticals.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete chlorination of the pyrimidine ring. | - Ensure the use of a sufficient excess of the chlorinating agent (e.g., phosphorus oxychloride). - Optimize reaction temperature and time. A higher temperature and longer reaction time may be required for complete conversion.[1] - Use a suitable base, such as N,N-dimethylaniline or triethylamine, to neutralize the HCl generated during the reaction and drive the equilibrium towards the product.[1][2] |
| Degradation of the product during workup. | - Maintain a low temperature during the quenching of the reaction mixture with water or ice. - Promptly extract the product into a suitable organic solvent after quenching. | |
| Sub-optimal Grignard reaction for ethyl group introduction. | - Ensure the Grignard reagent (ethyl magnesium bromide) is freshly prepared or properly titrated to determine its exact concentration. - Control the reaction temperature during the Grignard addition to minimize side reactions. | |
| Presence of Monochloro Impurity | Insufficient amount of chlorinating agent or incomplete reaction. | - Increase the molar ratio of the chlorinating agent to the starting material. - Extend the reaction time or increase the reaction temperature to ensure complete dichlorination. |
| Formation of N-alkylanilino Byproducts | Reaction of the product with the N,N-dimethylaniline used as a base. | - This is a known side reaction, especially with prolonged reaction times at elevated temperatures.[1] - Minimize the reaction time and temperature as much as possible without compromising the yield of the desired product. - Consider using an alternative non-nucleophilic base, such as triethylamine or proton sponges. |
| Presence of Unreacted Starting Material | Inefficient chlorination. | - This can lead to the formation of downstream impurities. For instance, unreacted 6-ethyl-5-fluoro-4-hydroxypyrimidine can lead to the formation of hydroxylated impurities in subsequent steps.[3] - Optimize the chlorination conditions as described above to ensure complete conversion of the starting material. |
| Formation of Dark-Colored, Tarry Byproducts | Polymerization or decomposition reactions at high temperatures. | - Carefully control the reaction temperature, avoiding localized overheating. - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Use a solvent to help control the reaction temperature and prevent the concentration of reactive species. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: A common starting material is 5-fluorouracil.[4] The synthesis involves the initial chlorination of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine, followed by the introduction of the ethyl group at the 6-position.[4] Another route starts from 6-ethyl-5-fluoropyrimidin-4(3H)-one, which is then dichlorinated.[2]
Q2: What are the most common chlorinating agents used in this synthesis?
A2: Phosphorus oxychloride (POCl₃) is the most widely used chlorinating agent for converting the hydroxyl groups of the pyrimidine ring to chlorides.[1][4][5]
Q3: Why is a base, such as N,N-dimethylaniline or triethylamine, necessary in the chlorination step?
A3: The chlorination reaction with POCl₃ generates hydrochloric acid (HCl) as a byproduct. The base is added to neutralize the HCl, which drives the reaction to completion. Tertiary amines like N,N-dimethylaniline and triethylamine are commonly used for this purpose.[1][2]
Q4: What are the potential side reactions when using N,N-dimethylaniline as a base?
A4: At elevated temperatures and with longer reaction times, N,N-dimethylaniline can act as a nucleophile and react with the chlorinated pyrimidine to form N-methylanilino byproducts.[1] This can reduce the yield of the desired 2,4-dichloro product.
Q5: How can the formation of monochloro impurities be minimized?
A5: The formation of monochloro impurities is typically due to incomplete chlorination. To minimize this, ensure that a sufficient excess of the chlorinating agent is used and that the reaction is allowed to proceed to completion, which can be monitored by techniques like TLC or HPLC.
Q6: What is a suitable method for introducing the ethyl group?
A6: The ethyl group is typically introduced via a Grignard reaction using ethyl magnesium bromide. This is performed after the dichlorination of the pyrimidine ring.[4]
Q7: What purification methods are recommended for the final product?
A7: The crude product is typically purified by distillation under reduced pressure or by column chromatography to remove unreacted starting materials, byproducts, and any remaining reagents.[5][6]
Experimental Protocols
Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil
This initial step is crucial for the overall synthesis.
-
Reaction: 5-fluorouracil is reacted with phosphorus oxychloride in the presence of an acid acceptor like N,N-dimethylaniline.
-
Typical Conditions:
-
Molar ratio of 5-fluorouracil to phosphorus oxychloride: 1:10
-
Molar ratio of 5-fluorouracil to N,N-dimethylaniline: 1:1.5
-
Reaction Temperature: 114°C
-
Reaction Time: 2 hours
-
-
Work-up: The reaction mixture is cooled and then carefully quenched with ice water. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by distillation.[1]
Synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine from 6-ethyl-5-fluoropyrimidin-4(3H)-one
This protocol details the chlorination of a pyrimidine precursor already containing the ethyl group.
-
Reaction: 6-ethyl-5-fluoropyrimidin-4(3H)-one is dissolved in a solvent mixture of dichloromethane and N,N-dimethylformamide. Triethylamine is added as a base, followed by the slow addition of phosphorus oxychloride.
-
Typical Conditions:
-
The reaction mixture is stirred under reflux for approximately 5 hours.
-
-
Work-up: After cooling, the reaction is quenched with a hydrochloric acid solution while maintaining a low temperature. The product is extracted with dichloromethane, and the combined organic layers are washed and dried. The solvent is then removed under reduced pressure to obtain the product. A yield of approximately 95% can be expected.[2]
Data Presentation
| Parameter | Synthesis of 2,4-dichloro-5-fluoropyrimidine | Synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine |
| Starting Material | 5-Fluorouracil | 6-ethyl-5-fluoropyrimidin-4(3H)-one |
| Chlorinating Agent | Phosphorus oxychloride | Phosphorus oxychloride |
| Base | N,N-dimethylaniline | Triethylamine |
| Typical Yield | ~92%[1] | ~95%[2] |
| Purity (Post-purification) | >98% | >99% |
Visualizations
Main Synthetic Pathway and Side Reactions
Caption: Main reaction and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. akjournals.com [akjournals.com]
- 4. Voriconazole | 137234-62-9 [chemicalbook.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
Technical Support Center: Overcoming Challenges in Fluoropyrimidine Synthesis
Welcome to the technical support center for fluoropyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these vital compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of fluoropyrimidines like 5-Fluorouracil (5-FU)?
A1: The synthesis of fluoropyrimidines, including the widely used anticancer drug 5-Fluorouracil (5-FU), presents several key challenges. These include controlling the regioselectivity of the fluorination reaction, minimizing the formation of side products, and achieving efficient purification of the final compound. Direct fluorination of uracil, a common synthetic route, can be aggressive and lead to undesired byproducts. The synthesis of more complex fluoropyrimidine derivatives and nucleosides introduces further challenges related to stereoselectivity and the stability of intermediates.[1][2]
Q2: What are some common side reactions that occur during fluoropyrimidine synthesis?
A2: Side reactions are a significant hurdle in achieving high yields and purity. In reactions like the Biginelli synthesis, which can be adapted for pyrimidine synthesis, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This arises from a competing reaction pathway, especially at elevated temperatures.[3] During the fluorination of uracil, over-fluorination or degradation of the pyrimidine ring can occur if the reaction conditions are not carefully controlled. In the synthesis of fluorinated nucleosides, side reactions can include the formation of anomers and degradation of the sugar moiety.[1][4]
Q3: How can I improve the yield of my fluoropyrimidine synthesis?
A3: Improving the yield often involves a combination of factors. Optimizing the reaction conditions, such as temperature, reaction time, and solvent, is crucial. The choice and quality of the fluorinating agent can also significantly impact the yield.[5] For instance, using milder and more selective fluorinating agents can reduce the formation of byproducts and improve the overall yield. Additionally, ensuring the purity of starting materials and maintaining anhydrous conditions when necessary can prevent unwanted side reactions and improve conversion rates.[3]
Q4: What are the key considerations for purifying fluoropyrimidines?
A4: Purification of fluoropyrimidines can be challenging due to the polarity of the compounds and the potential for closely related impurities. Common purification techniques include recrystallization and column chromatography.[6] The choice of solvent system for recrystallization is critical to effectively remove impurities. For column chromatography, selecting the appropriate stationary and mobile phases is key to achieving good separation. In some cases, derivatization of the fluoropyrimidine may be necessary to facilitate purification, followed by a deprotection step.
Troubleshooting Guides
Issue 1: Low Yield in 5-Fluorouracil Synthesis via Direct Fluorination of Uracil
This guide addresses the common problem of low yields when synthesizing 5-Fluorouracil (5-FU) by the direct fluorination of uracil.
| Potential Cause | Troubleshooting Steps |
| Degradation of Uracil or Product | - Control Reaction Temperature: Maintain a low reaction temperature (e.g., -10°C to 15°C) to minimize degradation.[7] - Optimize Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to avoid prolonged reaction times that can lead to product degradation. |
| Inefficient Fluorinating Agent | - Choice of Fluorinating Agent: Consider using alternative fluorinating agents to elemental fluorine, such as trifluoromethyl hypofluorite, which may offer better control.[8] - Reagent Quality: Ensure the fluorinating agent is of high purity and handled under appropriate conditions (e.g., anhydrous) to maintain its reactivity. |
| Formation of Byproducts | - Control Stoichiometry: Carefully control the molar ratio of the fluorinating agent to uracil to minimize over-fluorination. - Optimize Solvent System: The choice of solvent can influence the reaction pathway. Acetic acid or aqueous hydrofluoric acid are commonly used.[7][8] |
| Difficult Product Isolation | - pH Adjustment: After the reaction, carefully adjust the pH to facilitate the precipitation of 5-FU.[9] - Purification Method: Utilize recrystallization from a suitable solvent (e.g., water or ethanol) to purify the crude product.[9] |
Issue 2: Formation of Hantzsch Dihydropyridine (DHP) Byproduct in Pyrimidine Synthesis
This guide focuses on troubleshooting the formation of a common fluorescent byproduct in pyrimidine ring synthesis based on the Biginelli reaction.
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | - Lower Reaction Temperature: The Hantzsch reaction is often favored at higher temperatures. Reducing the reaction temperature can significantly decrease the formation of the DHP byproduct.[3] |
| Urea Decomposition | - Order of Addition: Adding urea as the last reactant can help minimize its decomposition into ammonia, which is a key component in the competing Hantzsch pathway.[3] |
| Catalyst Choice | - Catalyst Screening: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the desired Biginelli reaction and the Hantzsch pathway. Experiment with different catalysts to find one that favors the formation of the pyrimidine.[3] |
| Sub-optimal Stoichiometry | - Reactant Ratios: Ensure the stoichiometry of the aldehyde, β-ketoester, and urea is optimized to favor the three-component Biginelli condensation over the four-component Hantzsch reaction. |
Experimental Protocols
Protocol 1: Synthesis of 5-Fluorouracil by Direct Fluorination of Uracil
This protocol describes a general procedure for the synthesis of 5-Fluorouracil (5-FU) via the direct fluorination of uracil.
Materials:
-
Uracil
-
Fluorine gas (diluted with an inert gas like nitrogen)
-
A suitable reaction vessel for handling corrosive reagents
Procedure:
-
Dissolve uracil in the chosen reaction medium (e.g., anhydrous hydrofluoric acid or trifluoroacetic acid) in the reaction vessel, maintaining a low temperature (e.g., -10°C).[7][8]
-
Slowly bubble the diluted fluorine gas through the stirred solution.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, quench the reaction by carefully adding a suitable quenching agent.
-
Remove the solvent under reduced pressure.
-
Adjust the pH of the residue with an aqueous base to precipitate the crude 5-FU.[9]
-
Collect the crude product by filtration.
-
Purify the crude 5-FU by recrystallization from water or ethanol.[9]
Quantitative Data Example:
| Fluorinating Agent | Solvent | Temperature | Yield (%) | Reference |
| Fluorine | Trifluoroacetic Acid | -10°C | 89.4 | [8] |
| Fluorine | Aqueous Hydrofluoric Acid | -10°C to 15°C | High | [7] |
| Fluorine Fluorosulfonate | 1 N Sulfuric Acid | 20°C | 76.2 | [9] |
Protocol 2: Synthesis of 5-Fluorouracil-1-carboxylic acid
This protocol details the synthesis of a 5-FU derivative, which can be a key intermediate for further modifications.[10]
Materials:
-
5-Fluorouracil (5-FU)
-
Potassium hydroxide (KOH)
-
Chloroacetic acid
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve 5-FU and potassium hydroxide in water.
-
Add a solution of chloroacetic acid in water to the mixture and stir at room temperature.
-
Maintain the pH of the reaction mixture at 10 by the dropwise addition of a 10% aqueous potassium hydroxide solution.
-
After stirring, acidify the solution to pH 5.5 with concentrated hydrochloric acid and cool to precipitate unreacted 5-FU.
-
Filter the mixture and collect the filtrate.
-
Further acidify the filtrate to pH 2 with concentrated hydrochloric acid and cool to crystallize the product.
-
Collect the crystals of 5-fluorouracil-1-carboxylic acid by filtration.
Quantitative Data Example:
| Reactant | Yield (%) | Reference |
| 5-Fluorouracil | 62.3 (for a derivative) | [10] |
Visualizations
Caption: Experimental workflow for the synthesis of 5-Fluorouracil.
Caption: Troubleshooting logic for low yield in 5-FU synthesis.
References
- 1. Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US4082752A - Process for fluorination of uracil - Google Patents [patents.google.com]
- 8. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 9. US4122251A - Process for production of 5-fluorouracil and its derivatives - Google Patents [patents.google.com]
- 10. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Nucleophilic Substitution on Fluoropyrimidines
Welcome to the technical support center for the optimization of reaction conditions for nucleophilic substitution on fluoropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges, offering troubleshooting solutions and frequently asked questions to enhance the efficiency and success of your reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the nucleophilic aromatic substitution (SNAr) on fluoropyrimidines, presented in a question-and-answer format.
Q1: My SNAr reaction is not proceeding to completion, resulting in a low yield of the desired product. What are the potential causes and how can I improve the conversion?
A1: Low conversion in an SNAr reaction can stem from several factors related to reactants and reaction conditions. Here is a systematic approach to troubleshooting:
-
Substrate Reactivity: The pyrimidine ring must be sufficiently "activated" towards nucleophilic attack. This is achieved by the presence of electron-withdrawing groups (EWGs).[1] If your substrate lacks adequate activation, the reaction may be sluggish.
-
Leaving Group Ability: In SNAr reactions, fluoride is often an excellent leaving group due to its high electronegativity, which increases the electrophilicity of the carbon atom it is attached to.[2] The general reactivity trend for halogens in SNAr is F > Cl > Br > I.
-
Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient pyrimidine ring. If you are using a weak nucleophile, you may need to deprotonate it with a suitable base to increase its nucleophilicity. Thiolates, for instance, are excellent nucleophiles for SNAr reactions.[3]
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.[4]
-
Base Selection: A base is often required to deprotonate the nucleophile (e.g., alcohols, thiols, or amines) or to neutralize the HF generated during the reaction. Common bases include K₂CO₃, Cs₂CO₃, and organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The strength of the base should be matched to the pKa of the nucleophile.
-
Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[4] If your reaction is slow at room temperature, gradually increasing the temperature (e.g., to 80-120 °C) can significantly improve the reaction rate and yield.
-
Moisture: SNAr reactions are often sensitive to water. Ensure that your solvent and reagents are anhydrous, as water can protonate the nucleophile or react with the substrate.
Q2: I am observing the formation of multiple products and side reactions. How can I improve the selectivity of my reaction?
A2: Poor selectivity can be due to multiple reactive sites on the fluoropyrimidine or side reactions of the nucleophile or product.
-
Regioselectivity on Di- or Poly-substituted Pyrimidines: On substituted fluoropyrimidines, such as 2,4-difluoropyrimidine, nucleophilic attack generally occurs preferentially at the 4-position.[5][6] However, the regioselectivity can be influenced by the electronic nature of other substituents on the ring.[5] Electron-donating groups at the C6 position can sometimes direct substitution to the C2 position.[5]
-
Over-reaction: If your pyrimidine has more than one fluoro substituent, a di-substitution might occur. To favor mono-substitution, you can use a stoichiometric amount of the nucleophile and run the reaction at a lower temperature to stop it after the first substitution.
-
Competing Elimination Reactions: Under very strong basic conditions, an elimination-addition mechanism via a hetaryne intermediate can occur, potentially leading to a mixture of regioisomers. If this is suspected, consider using a weaker base.
-
Nucleophile Stability: Some nucleophiles may not be stable under the reaction conditions. For example, some amines can undergo side reactions at high temperatures. In such cases, running the reaction at a lower temperature for a longer time might be beneficial.
Q3: My product is difficult to purify. What are some effective work-up and purification strategies for SNAr reactions?
A3: Purification can be challenging, especially with residual high-boiling solvents like DMSO or DMF.
-
Aqueous Work-up: A standard aqueous work-up is often the first step. This typically involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water. This will help remove water-soluble byproducts and inorganic salts.
-
Acid/Base Washing: If a basic catalyst or reagent was used, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove it. Conversely, if an acidic byproduct is present, a wash with a dilute base (e.g., saturated NaHCO₃ solution) is recommended.
-
Removal of High-Boiling Solvents: To remove DMSO or DMF, repeated washing of the organic layer with water or brine is often effective.
-
Chromatography: Flash column chromatography on silica gel is a common method for purifying the final product. A suitable solvent system can be determined by thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Which is a better leaving group in SNAr on pyrimidines: fluorine or chlorine?
A1: In contrast to SN2 reactions, fluorine is generally a better leaving group than chlorine in nucleophilic aromatic substitution. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[2]
Q2: What are the best solvents for SNAr reactions on fluoropyrimidines?
A2: Polar aprotic solvents are typically the best choice for SNAr reactions. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used.[4][7] They are effective at solvating cations, which enhances the nucleophilicity of the anionic nucleophile. In some cases, reactions can also be performed in alcohols or even water, particularly with water-soluble substrates and nucleophiles.[8]
Q3: How do I choose the right base for my reaction?
A3: The choice of base depends on the pKa of the nucleophile. For weakly acidic nucleophiles like alcohols and thiols, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) might be needed to generate the corresponding alkoxide or thiolate in situ. For amine nucleophiles, an organic base like triethylamine (TEA) or DIPEA is often sufficient to act as a proton scavenger. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also widely used and are often milder.
Q4: Can I run SNAr reactions on fluoropyrimidines at room temperature?
A4: While many SNAr reactions require elevated temperatures, reactions with highly activated fluoropyrimidines and potent nucleophiles can sometimes proceed at room temperature.[9] The feasibility of a room temperature reaction depends on the specific substrate and nucleophile. If the reaction is slow, gentle heating is usually effective.
Q5: What is the typical regioselectivity for nucleophilic attack on 2,4-difluoropyrimidine?
A5: For 2,4-difluoropyrimidine, nucleophilic attack generally occurs preferentially at the 4-position.[5][6][10] This is because the negative charge in the Meisenheimer intermediate formed upon attack at C4 can be delocalized onto both ring nitrogen atoms, providing greater stabilization compared to the intermediate formed from attack at C2, where the charge is primarily delocalized onto only one nitrogen.
Data Presentation
Table 1: Reaction Conditions for SNAr with N-Nucleophiles
| Fluoropyrimidine Substrate | Amine Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoropyrimidine | Morpholine | K₂CO₃ | DMF | 100 | 12 | 95 | Fictional Example |
| 4-Fluoropyrimidine | Aniline | NaH | THF | 65 | 8 | 88 | Fictional Example |
| 2,4-Difluoropyrimidine | Benzylamine (1 eq.) | DIPEA | MeCN | 25 | 6 | 75 (4-substituted) | Fictional Example |
| 5-Bromo-2-fluoropyrimidine | Piperidine | Cs₂CO₃ | Dioxane | 110 | 16 | 92 | Fictional Example |
Table 2: Reaction Conditions for SNAr with O-Nucleophiles
| Fluoropyrimidine Substrate | Alcohol Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoropyrimidine | Phenol | K₂CO₃ | DMF | 120 | 24 | 85 | Fictional Example |
| 2-Fluoropyrimidine | Sodium methoxide | N/A | Methanol | 65 | 12 | 90 | Fictional Example |
| 2,4-Difluoropyrimidine | Benzyl alcohol (1 eq.) | NaH | THF | 25 | 10 | 70 (4-substituted) | Fictional Example |
| 5-Nitro-2-fluoropyrimidine | Isopropanol | KOtBu | THF | 0 to 25 | 4 | 93 | Fictional Example |
Table 3: Reaction Conditions for SNAr with S-Nucleophiles
| Fluoropyrimidine Substrate | Thiol Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoropyrimidine | Thiophenol | K₂CO₃ | DMF | 80 | 6 | 98 | Fictional Example |
| 4-Fluoropyrimidine | Benzyl mercaptan | NaH | THF | 65 | 5 | 92 | Fictional Example |
| 2,4-Difluoropyrimidine | Ethanethiol (1 eq.) | TEA | MeCN | 25 | 8 | 80 (4-substituted) | Fictional Example |
| 5-Cyano-2-fluoropyrimidine | Sodium thiomethoxide | N/A | DMSO | 25 | 2 | 95 | Fictional Example |
Experimental Protocols
Protocol 1: Synthesis of 2-(Morpholino)pyrimidine
This protocol describes a typical procedure for the reaction of 2-fluoropyrimidine with a secondary amine nucleophile.
Materials:
-
2-Fluoropyrimidine
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 2-fluoropyrimidine (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to achieve a suitable concentration (e.g., 0.5 M).
-
Stir the reaction mixture and heat to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(morpholino)pyrimidine.
Protocol 2: Synthesis of 4-(Phenylthio)pyrimidine
This protocol describes a typical procedure for the reaction of 4-fluoropyrimidine with a thiol nucleophile.
Materials:
-
4-Fluoropyrimidine
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add potassium carbonate (1.5 eq).
-
Add anhydrous DMSO and stir to form a suspension.
-
Add thiophenol (1.1 eq) to the suspension and stir for 10 minutes at room temperature.
-
Add 4-fluoropyrimidine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3 x 50 mL) to remove DMSO.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(phenylthio)pyrimidine.
Visualizations
Caption: General experimental workflow for SNAr reactions on fluoropyrimidines.
Caption: Troubleshooting flowchart for low yield in fluoropyrimidine SNAr reactions.
References
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. rsc.org [rsc.org]
- 9. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during pyrimidine synthesis in a question-and-answer format.
Issue 1: Low Yield or Incomplete Reaction
Q1: My Biginelli reaction has a low yield, and TLC analysis shows a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?
A1: Low conversion in the Biginelli reaction can stem from several factors, including catalyst inefficiency, suboptimal reaction conditions, or reactant impurity.[1]
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration, and for acid catalysts like HCl, confirm the concentration is appropriate.[2]
-
Reaction Time and Temperature: The reaction might require a longer duration or a moderate temperature increase to reach completion. It's crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Reagent Purity: Impurities in the starting materials, such as the aldehyde, β-ketoester, or urea, can inhibit the reaction.[1]
-
Solvent Choice: The solvent can impact reactant solubility and reaction rate. While ethanol is common, other solvents or solvent-free conditions have improved yields for certain substrates.[1]
Issue 2: Unexpected Side-Product Formation
Q2: My Biginelli reaction is producing a yellow, highly fluorescent byproduct. What is this, and how can I prevent it?
A2: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from urea decomposition at high temperatures.[1]
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce DHP formation.[2]
-
Catalyst Selection: The choice of catalyst can influence selectivity. Some Lewis acids may preferentially promote the desired Biginelli reaction.[1]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition into ammonia.[2]
Issue 3: Product Purification Challenges
Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I address this?
A3: N-acylureas can form as byproducts and complicate purification.[1]
-
Characterization: These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1]
-
Reaction Conditions: Carefully controlling reaction stoichiometry and the catalyst can sometimes suppress the formation of N-acylureas.[1]
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities. Careful selection of the recrystallization solvent is crucial.[1][3] If recrystallization is insufficient, column chromatography is a suitable alternative.[3]
Frequently Asked Questions (FAQs)
Q4: What are the most critical parameters to control in pyrimidine synthesis?
A4: Key parameters include reaction temperature, reaction time, reagent stoichiometry, and control of the reaction atmosphere. Many reactions in heterocyclic chemistry are sensitive to air or moisture, so conducting them under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.[4]
Q5: How can I minimize the formation of regioisomers during substitution reactions on the pyrimidine ring?
A5: A lack of regioselectivity can lead to the formation of multiple isomers. The use of appropriate protecting groups or directing groups can enhance the regioselectivity of the reaction.[4]
Data Presentation
Table 1: Effect of Catalyst on Biginelli Reaction Yield.
| Catalyst | Yield (%) | Reference |
| Yb(OTf)₃ | Increased Yields | [5] |
| InCl₃ | Improved Procedure | [5] |
| LiClO₄ | Improved Procedure | [5] |
| FeCl₃ | Effective | [6] |
| ZnCl₂ | Effective | [6] |
Yields are substrate-dependent and provided for comparative purposes.
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol provides a general framework for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.2-1.5 mmol).[6]
-
Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, 10 mL) and the catalyst (e.g., a catalytic amount of HCl or a Lewis acid).[1][7]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 60°C or reflux).[1][7]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[1]
-
Work-up: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[1] If a solid precipitates, filter and wash with cold ethanol.[1] Otherwise, remove the solvent under reduced pressure.[7]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure DHPM.[1][7]
Visualizations
Caption: General experimental workflow for the Biginelli pyrimidine synthesis.
Caption: Troubleshooting decision tree for low yield in pyrimidine synthesis.
Caption: De novo pyrimidine synthesis pathway and points of therapeutic inhibition.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]
- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
Alternative reagents for the chlorination of pyrimidinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chlorination of pyrimidinones, offering insights into alternative reagents to the commonly used phosphorus oxychloride (POCl₃). This resource is designed for researchers, scientists, and professionals in drug development.
Table of Contents
-
Reagent Comparison
-
Troubleshooting Guides & FAQs
-
Phosphorus Oxychloride (POCl₃)
-
Vilsmeier Reagent (POCl₃/DMF)
-
Thionyl Chloride (SOCl₂)
-
Oxalyl Chloride ((COCl)₂)
-
N-Chlorosuccinimide (NCS)
-
-
Experimental Protocols
-
Diagrams
Reagent Comparison
The selection of a chlorinating agent for pyrimidinones depends on factors such as substrate reactivity, desired selectivity, scale of the reaction, and safety considerations. Below is a comparative summary of common and alternative reagents.
| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux in excess POCl₃, often with a tertiary amine base.[1] Modern methods use equimolar amounts in a sealed reactor at 140-160°C.[2][3] | Well-established, effective for a wide range of substrates.[1] | Harsh conditions, use of excess reagent is hazardous and creates waste, highly exothermic quenching.[2] |
| Vilsmeier Reagent (POCl₃/DMF) | Prepared in situ from POCl₃ and DMF, reaction at 0°C to room temperature.[4] | Milder than POCl₃ alone, can be more selective. | Primarily a formylating agent; chlorination is often a side reaction.[5] |
| Thionyl Chloride (SOCl₂) | Often used with a catalytic amount of DMF. | Gaseous byproducts (SO₂ and HCl) are easily removed.[6] | Can be less reactive than POCl₃ for some heterocyclic systems. |
| Oxalyl Chloride ((COCl)₂) | Typically used with a catalytic amount of DMF. | Gaseous byproducts (CO, CO₂, HCl) are easily removed. Generally gives cleaner reactions than SOCl₂.[7] | More expensive than SOCl₂.[7] Can cause Friedel-Crafts side reactions with electron-rich systems.[7] |
| N-Chlorosuccinimide (NCS) | Can be used under acidic, neutral, or radical conditions. | Mild reagent, easy to handle solid.[8][9] Can be highly selective.[10] | May require activation with an acid or radical initiator for less reactive substrates.[11] |
Troubleshooting Guides & FAQs
Phosphorus Oxychloride (POCl₃)
Q1: My reaction with POCl₃ is incomplete, and I'm recovering starting material. What can I do?
A1:
-
Increase Reaction Temperature and Time: Ensure the reaction is heated to a sufficient temperature (typically reflux) for an adequate duration. Some less reactive pyrimidinones may require prolonged heating.
-
Use a Base: The addition of a tertiary amine base like N,N-dimethylaniline or pyridine can facilitate the reaction.[1]
-
Consider a Solvent-Free Protocol: For some substrates, heating equimolar amounts of the pyrimidinone and POCl₃ with one equivalent of pyridine in a sealed reactor at 160°C for 2 hours can give high yields.[1][2]
-
Add Phosphorus Pentachloride (PCl₅): In some cases, a mixture of POCl₃ and PCl₅ can be a more potent chlorinating system.
Q2: The work-up of my large-scale POCl₃ reaction is difficult and hazardous due to the exothermic quenching of excess reagent. Are there safer alternatives?
A2: Yes, the primary alternative is to use a protocol with equimolar amounts of POCl₃, which minimizes the amount of unreacted reagent to be quenched.[2][3] This approach is not only safer but also more environmentally friendly.
Q3: I am observing charring or decomposition of my starting material. How can I prevent this?
A3: This is often due to excessively high temperatures or prolonged reaction times. Consider the milder, solvent-free equimolar protocol which often proceeds at a lower temperature (160°C) than traditional methods.[1][2]
Vilsmeier Reagent (POCl₃/DMF)
Q1: I am getting the formylated product instead of the chlorinated product. How can I favor chlorination?
A1: The Vilsmeier-Haack reaction is primarily a formylation reaction.[12][13] Chlorination is a less common outcome. The reaction pathway is highly substrate-dependent. It's possible that for your specific pyrimidinone, formylation is the overwhelmingly favored pathway. Consider using a different chlorinating agent if chlorination is the desired outcome.
Q2: The reaction is sluggish and does not go to completion.
A2:
-
Vilsmeier Reagent Preparation: Ensure the Vilsmeier reagent is properly formed by reacting POCl₃ with DMF at a low temperature (e.g., 0°C) before adding your substrate.
-
Substrate Reactivity: The Vilsmeier reagent is a weak electrophile and reacts best with electron-rich aromatic or heteroaromatic compounds.[4] If your pyrimidinone is electron-deficient, this reagent may not be suitable.
Thionyl Chloride (SOCl₂)
Q1: My chlorination with SOCl₂ is not working. What could be the issue?
A1:
-
Catalyst: The addition of a catalytic amount of DMF is often necessary to form the Vilsmeier reagent in situ, which is the active chlorinating species.
-
Purity of SOCl₂: Use freshly distilled or a new bottle of thionyl chloride, as it can decompose over time.
-
Reaction Conditions: Ensure anhydrous conditions, as SOCl₂ reacts with water. Heating the reaction mixture may be necessary.
Q2: I'm seeing side products in my reaction with SOCl₂.
A2:
-
Temperature Control: Overheating can lead to decomposition and side reactions.
-
Stoichiometry: Using a large excess of SOCl₂ can sometimes lead to undesired side reactions. Try using a smaller excess.
-
Pyridine: In some cases, adding pyridine can lead to different reaction pathways. For the conversion of alcohols to alkyl chlorides, the presence of pyridine favors an SN2 mechanism, while its absence can lead to an SNi mechanism.[14][15]
Oxalyl Chloride ((COCl)₂)
Q1: My reaction with oxalyl chloride is not proceeding to completion.
A1:
-
Catalyst: Similar to thionyl chloride, a catalytic amount of DMF is often required.
-
Anhydrous Conditions: Oxalyl chloride is highly moisture-sensitive and reacts violently with water.[16] Ensure all glassware is dry and use an inert atmosphere.
Q2: I am concerned about the safety of using oxalyl chloride.
A2: Oxalyl chloride is toxic and corrosive. It should be handled in a well-ventilated fume hood. The byproducts, carbon monoxide and carbon dioxide, are also hazardous. However, it is often considered to give cleaner reactions than thionyl chloride.[7]
N-Chlorosuccinimide (NCS)
Q1: The chlorination of my pyrimidinone with NCS is very slow or not occurring.
A1:
-
Activation: NCS may require an activator depending on the substrate's reactivity. For electron-rich systems, it can act as an electrophilic chlorinating agent.[10] For less reactive substrates, the addition of an acid catalyst can enhance the electrophilicity of the chlorine.[10]
-
Radical Initiation: If an allylic or benzylic C-H chlorination is desired, a radical initiator (like AIBN or benzoyl peroxide) and a light source may be needed.[10]
Q2: I am getting a mixture of chlorinated products.
A2: The regioselectivity of NCS chlorination can be influenced by the reaction conditions.
-
Electrophilic Aromatic Substitution: The position of chlorination on the pyrimidine ring will be directed by the existing substituents.
-
Solvent Effects: The solvent can influence the reaction pathway and selectivity.
Q3: How do I remove the succinimide byproduct from my reaction mixture?
A3: Succinimide is water-soluble. An aqueous work-up, often with a mild base like sodium bicarbonate solution, can be used to remove it from the organic layer.[10]
Experimental Protocols
Protocol 1: Chlorination of Uracil with Phosphorus Oxychloride (Equimolar, Solvent-Free)
This protocol is adapted from a general procedure for the chlorination of hydroxypyrimidines.[1][2]
-
To a 150 mL Teflon-lined stainless steel reactor, add:
-
Uracil (0.3 moles)
-
Phosphorus oxychloride (POCl₃) (0.6 moles, 2 equivalents)
-
Pyridine (0.3 moles, 1 equivalent)
-
-
Seal the reactor and heat the reaction mixture to 160°C for 2 hours.
-
After cooling the reactor to room temperature, carefully open it in a fume hood.
-
Quench the reaction mixture by slowly adding it to 100 mL of cold water (~0°C) with vigorous stirring.
-
Adjust the pH of the solution to 8–9 with a saturated sodium carbonate (Na₂CO₃) solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Chlorination of an Activated Pyrimidinone with N-Chlorosuccinimide (NCS)
This is a general protocol for the electrophilic chlorination of an activated aromatic substrate.[10]
-
In a round-bottom flask, dissolve the activated pyrimidinone (10 mmol) in a suitable solvent (e.g., 20 mL of acetonitrile or dichloromethane).
-
Add N-Chlorosuccinimide (11 mmol, 1.1 equivalents) to the solution in one portion.
-
If the substrate is not highly activated, add a catalytic amount of a protic acid (e.g., a few drops of acetic acid or a catalytic amount of p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Diagrams
Workflow for Selecting a Chlorinating Agent
Caption: Decision workflow for selecting a suitable chlorinating agent for pyrimidinones.
Mechanism of Vilsmeier Reagent Formation and Reaction
Caption: Formation of the Vilsmeier reagent and its subsequent reaction with a pyrimidinone.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [ouci.dntb.gov.ua]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 9. Chlorosuccinimide | C4H4ClNO2 | CID 31398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. name-reaction.com [name-reaction.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 16. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Synthesis and Impurity Analysis of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A common and effective method for the synthesis of this compound is the chlorination of 6-ethyl-5-fluorouracil using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline or triethylamine. The reaction typically involves heating the mixture to drive the conversion of the hydroxyl groups to chlorides.
Q2: What are the most common impurities to expect in the synthesis of this compound?
The most common impurities include:
-
Unreacted Starting Material: 6-ethyl-5-fluorouracil.
-
Monochloro Intermediates: Primarily 4-chloro-6-ethyl-5-fluoropyrimidin-2(1H)-one and 2-chloro-6-ethyl-5-fluoropyrimidin-4(3H)-one.
-
Hydrolysis Products: If moisture is present, the product can hydrolyze back to a monochloro intermediate or the starting material.
-
Solvent Residues: Residual solvents from the reaction and workup steps.
-
Byproducts from Chlorinating Agent: For example, phosphoric acid can be formed during the quenching of phosphorus oxychloride.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material and the appearance of the product spot/peak will indicate the reaction's progress.
Q4: What are the recommended analytical techniques for impurity profiling?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the starting material, product, and non-volatile impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities and can also be used for the analysis of the final product and some of its byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the final product and can be used to identify and quantify impurities if their concentration is high enough.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time or temperature. - Ensure the correct stoichiometry of reagents. - Check the quality of the chlorinating agent. |
| Product loss during workup. | - Optimize the extraction and washing steps. - Avoid vigorous shaking during extractions to prevent emulsion formation. | |
| Presence of Unreacted Starting Material | Insufficient amount of chlorinating agent. | - Use a slight excess of the chlorinating agent. |
| Reaction time is too short or temperature is too low. | - Increase the reaction time and/or temperature and monitor the reaction progress. | |
| Presence of Monochloro Intermediates | Incomplete dichlorination. | - This is a common impurity. Consider increasing the amount of chlorinating agent or prolonging the reaction time. - Purification by column chromatography or recrystallization may be necessary. |
| Product is an Oil Instead of a Solid | Presence of impurities. | - Purify the product using column chromatography or recrystallization. The pure product is expected to be a low melting solid. |
| Inconsistent Results | Moisture in the reaction. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Typical HPLC Purity Profile of Crude this compound
| Component | Retention Time (min) | Area % (Typical) |
| 6-ethyl-5-fluorouracil | 2.5 | < 1% |
| 4-chloro-6-ethyl-5-fluoropyrimidin-2(1H)-one | 4.2 | 2-5% |
| This compound | 7.8 | 90-95% |
| Other minor impurities | Various | < 1% |
Note: Retention times are hypothetical and will depend on the specific HPLC method used.
Table 2: Common Solvents and Their Expected GC-MS Retention Times
| Solvent | Boiling Point (°C) | Typical Retention Time Range (min) |
| Dichloromethane | 39.6 | 2-4 |
| Toluene | 110.6 | 5-7 |
| N,N-dimethylformamide | 153 | 8-10 |
Note: Retention times are illustrative and depend on the GC column and temperature program.
Experimental Protocols
Synthesis of this compound
This protocol is based on analogous procedures for similar compounds.[1][2]
Materials:
-
6-ethyl-5-fluorouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 6-ethyl-5-fluorouracil in dichloromethane.
-
Add N,N-dimethylaniline to the suspension.
-
Slowly add phosphorus oxychloride to the mixture via the dropping funnel, maintaining the temperature below 40°C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to ice-cold water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
HPLC Method for Impurity Profiling
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
GC-MS Method for Residual Solvent Analysis
Instrumentation:
-
GC-MS system with a headspace autosampler
GC Conditions:
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Program: Initial temperature of 40°C for 5 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential pathways for impurity formation.
Caption: Analytical workflow for product analysis and impurity profiling.
References
Technical Support Center: Stability of Fluorinated Pyrimidine Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluorinated pyrimidine intermediates. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during synthesis, storage, and experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed in a question-and-answer format to provide direct solutions to specific problems you may encounter.
FAQ 1: General Stability and Storage
Question: What are the general recommendations for storing fluorinated pyrimidine building blocks?
Answer: To ensure the long-term stability of fluorinated pyrimidine intermediates, it is recommended to store them as solids in a cool, dark, and dry environment. Many of these compounds are sensitive to light, moisture, and high temperatures. For short-term use, solutions can be prepared in anhydrous aprotic solvents such as acetonitrile, THF, or DMF. However, it is crucial to be aware that some fluorinating reagents and the resulting intermediates can react with solvents like DMF and DMSO, especially at elevated temperatures.[1] Always store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen. It is advisable to prepare solutions fresh when possible and to monitor their purity by TLC or HPLC if stored for an extended period.
Question: My fluorinated pyrimidine intermediate appears to be degrading in solution. What are the likely causes?
Answer: Degradation in solution can be attributed to several factors:
-
Hydrolysis: The presence of water can lead to the hydrolysis of the pyrimidine ring or protecting groups. This is particularly relevant for compounds like 5-fluorocytosine, which can hydrolyze to 5-fluorouracil.[2][3] The rate of hydrolysis is often pH-dependent.
-
Photodegradation: Many pyrimidine derivatives are sensitive to UV and even visible light. Exposure to light can lead to the formation of various photoproducts.
-
Solvent Reactivity: As mentioned, certain solvents can react with highly reactive intermediates. For instance, electrophilic fluorinating agents can react exothermically with solvents like DMF and DMSO.[4]
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Oxidation: While generally less common for the pyrimidine core itself, oxidative degradation can occur, especially if the molecule has other susceptible functional groups.
To troubleshoot, it is recommended to analyze the degraded sample by HPLC or LC-MS to identify the degradation products and infer the degradation pathway. Subsequently, you can take steps to mitigate the issue, such as using an anhydrous solvent, protecting the reaction from light, or running the reaction at a lower temperature.
FAQ 2: Stability Under Reaction Conditions
Question: I am observing significant byproduct formation in my reaction involving a fluorinated pyrimidine. What are some common side reactions?
Answer: Side reactions in syntheses involving fluorinated pyrimidines can be complex. Some common issues include:
-
Over-fluorination: In fluorination reactions, it is possible to introduce more than one fluorine atom, leading to di- or tri-fluorinated byproducts. Careful control of the stoichiometry of the fluorinating agent and reaction temperature can help minimize this.[2]
-
Incomplete Cyclization: In ring-forming reactions to create the pyrimidine core, incomplete cyclization can lead to open-chain intermediates as major byproducts.[5][6]
-
Alternative Cyclization Pathways: Depending on the reactants and conditions, alternative heterocyclic systems may form. For example, in a Biginelli-type reaction, Hantzsch-type dihydropyridines can be a fluorescent byproduct.[5]
-
Hydrolysis of Intermediates: Highly reactive intermediates, such as Pinner salts in the Pinner synthesis of pyrimidines, are very sensitive to moisture and can hydrolyze to form esters as byproducts.[6]
Troubleshooting Workflow for Unexpected Side Reactions
Caption: A logical workflow for troubleshooting unexpected side reactions in pyrimidine synthesis.
FAQ 3: Hydrolytic Stability
Question: How does pH affect the stability of fluorinated pyrimidines?
Answer: The hydrolytic stability of fluorinated pyrimidines is highly dependent on pH.
-
5-Fluorouracil (5-FU): This compound is relatively stable under neutral and acidic conditions but degrades significantly in alkaline solutions (pH > 8).[7] The degradation proceeds through hydration of the C5-C6 double bond, followed by ring opening.[8]
-
5-Fluorocytosine (5-FC): 5-FC exhibits maximum stability around pH 6.[3] In acidic solutions, it can undergo deamination to form 5-fluorouracil.[3] In neutral to basic conditions, deamination also occurs, followed by further degradation.[3] The conversion of 5-FC to the more toxic 5-FU is a known issue both in vivo and in certain solution conditions.[9][10][11]
Hydrolytic Degradation Pathway of 5-Fluorouracil (Alkaline Conditions)
Caption: Simplified hydrolytic degradation pathway of 5-Fluorouracil under alkaline conditions.[8]
FAQ 4: Photostability
Question: My fluorinated pyrimidine intermediate is turning yellow/brown upon exposure to light. What is happening?
Answer: The discoloration you are observing is likely due to photodegradation. Fluorinated pyrimidines, like many other aromatic and heterocyclic compounds, can absorb UV and sometimes visible light, leading to photochemical reactions. For example, 5-fluorouracil, when exposed to UVB light in aqueous or methanol solutions, can undergo addition of the solvent across the 5,6-double bond, forming photoproducts that may be colored.[12] Protecting your reactions and stored compounds from light by using amber vials or wrapping containers in aluminum foil is a crucial preventative measure.
Quantitative Stability Data
The stability of fluorinated pyrimidines is highly dependent on the specific structure and the conditions. The following table summarizes known stability data for key intermediates.
| Compound | Condition | Rate/Half-life | Products |
| 5-Fluorouracil | Alkaline Hydrolysis (0.1N NaOH, reflux) | ~45% degradation in 8 hours[7] | 5,6-Dihydro-5-fluoro-6-hydroxyuracil, Urea, Fluoroacetaldehyde[8] |
| Acidic Hydrolysis (5N HCl, reflux) | Negligible degradation after 2 days[7] | - | |
| Oxidative Stress (27% H₂O₂, 1 day) | ~15% degradation[7] | Non-chromophoric products | |
| Photolysis (UVB light) | Concentration-dependent | Solvent adducts at the 5,6-double bond[12] | |
| 5-Fluorocytosine | Hydrolysis (pH 6.4, 25°C) | t₁₀% = 33 years (estimated)[3] | - |
| Acidic Hydrolysis | - | 5-Fluorouracil[3] | |
| 4'-Fluoro-uridine derivatives | PBS buffer, 37°C | t₁/₂ ≈ 18 hours (for 5'-phosphate) | Uracil[12] |
Experimental Protocols
Protocol 1: General Purpose Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for a novel fluorinated pyrimidine intermediate. The goal is to separate the parent compound from any potential degradation products.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector (or PDA for peak purity analysis) is required.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the λmax of your compound (typically around 260-270 nm for pyrimidines).
3. Sample Preparation for Forced Degradation Studies:
-
Prepare a stock solution of your intermediate at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Acidic Hydrolysis: Dilute the stock solution with 0.1N HCl to a final concentration of ~100 µg/mL. Heat at 60-80°C for several hours.
-
Basic Hydrolysis: Dilute the stock solution with 0.1N NaOH to a final concentration of ~100 µg/mL. Keep at room temperature and monitor at various time points (e.g., 1, 4, 8, 24 hours).
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of ~100 µg/mL. Keep at room temperature and protect from light.
-
Photodegradation: Expose a solution of the intermediate (~100 µg/mL) to a UV light source.
-
Thermal Degradation: Store the solid compound and a solution in an oven at an elevated temperature (e.g., 60-80°C).
-
For each condition, take samples at various time points, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
4. Analysis:
-
Inject the stressed samples and an unstressed control sample.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
If using a PDA detector, check the peak purity of the parent compound peak to ensure it is not co-eluting with any degradation products.
HPLC Method Development Workflow
Caption: A workflow for developing a stability-indicating HPLC method for fluorinated pyrimidine intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Stability Studies of 5-Fluorocytosine in Aqueous Solutions | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 4. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conversion of 5-fluorocytosine to 5-fluorouracil by human intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for conversion of 5-fluorocytosine to 5-fluorouracil in humans: possible factor in 5-fluorocytosine clinical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in this endeavor, providing detailed insights into molecular architecture. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectroscopic data for 2,4-dichloro-6-ethyl-5-fluoropyrimidine, a compound of interest in medicinal chemistry, benchmarked against structurally related alternatives.
Due to the limited availability of experimental NMR data for this compound, this guide presents a combination of predicted data for the target compound and experimental data for closely related analogues. This approach allows for a robust comparative framework, enabling researchers to interpret and predict the spectroscopic features of this and similar fluorinated pyrimidine derivatives.
Comparative NMR Data Analysis
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the analogous compound, 4-chloro-6-ethyl-5-fluoropyrimidine. The comparison highlights the influence of the substituent pattern on the electronic environment of the pyrimidine ring and the ethyl group.
Table 1: ¹H NMR Chemical Shift Data (Predicted vs. Experimental)
| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| This compound (Predicted) | CDCl₃ | -CH₂- | ~2.95 | Quartet (q) |
| -CH₃ | ~1.35 | Triplet (t) | ||
| 4-chloro-6-ethyl-5-fluoropyrimidine (Experimental) | CDCl₃ | H-2 | 8.70 | Singlet (s) |
| -CH₂- | 2.90 | Quartet (q) | ||
| -CH₃ | 1.34 | Triplet (t) |
Table 2: ¹³C NMR Chemical Shift Data (Predicted)
| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound (Predicted) | CDCl₃ | C-2 | ~155.0 |
| C-4 | ~158.0 (d, J≈20 Hz) | ||
| C-5 | ~140.0 (d, J≈250 Hz) | ||
| C-6 | ~165.0 (d, J≈15 Hz) | ||
| -CH₂- | ~28.0 | ||
| -CH₃ | ~12.0 |
Note: Predicted data was generated using publicly available NMR prediction software. Experimental data for 4-chloro-6-ethyl-5-fluoropyrimidine is sourced from available literature. The coupling constants (J) for the predicted ¹³C NMR data are estimations based on typical C-F couplings.
Interpreting the Spectra: A Structure-Activity Relationship
The substitution pattern on the pyrimidine ring significantly influences the chemical shifts of the remaining nuclei. In the case of 4-chloro-6-ethyl-5-fluoropyrimidine, the presence of a proton at the C-2 position results in a characteristic downfield singlet at 8.70 ppm. For the target compound, this compound, the absence of a proton on the pyrimidine ring simplifies the aromatic region of the ¹H NMR spectrum to non-existence.
The signals for the ethyl group, a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, are expected to be in a similar region for both compounds, as they are primarily influenced by the adjacent pyrimidine ring system as a whole. The electron-withdrawing nature of the chlorine and fluorine atoms deshields these protons, leading to their downfield appearance.
In the ¹³C NMR spectrum of this compound, the carbon atoms directly bonded to fluorine (C-5) and those in proximity (C-4 and C-6) are expected to exhibit splitting due to carbon-fluorine coupling. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms, with one-bond couplings (¹JCF) being the largest.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general methodology for the analysis of small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
2. Spectrometer Setup:
-
The NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
The spectrometer should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.
3. ¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key parameters to set include:
-
Pulse width (typically 30-90 degrees)
-
Spectral width (e.g., -2 to 12 ppm)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (typically 8-16 for a moderately concentrated sample)
-
4. ¹³C NMR Acquisition:
-
A proton-decoupled experiment is standard to simplify the spectrum and improve the signal-to-noise ratio.
-
Key parameters to set include:
-
Pulse width (typically 30-45 degrees)
-
Spectral width (e.g., 0 to 200 ppm)
-
Acquisition time (e.g., 1-2 seconds)
-
Relaxation delay (e.g., 2-5 seconds)
-
Number of scans (can range from hundreds to thousands depending on the sample concentration and solubility)
-
5. Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Visualization of Structural Relationships
The following diagram illustrates the key structural features of this compound and their expected influence on the NMR signals.
Caption: Structural influences on NMR signals.
This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound through a comparative approach. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis and characterization of novel fluorinated pyrimidine derivatives, facilitating more efficient and accurate structural elucidation.
Comparative Analysis of Mass Spectrometry Fragmentation for 2,4-Dichloro-6-ethyl-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Mass Spectrometric Behavior of a Key Pyrimidine Derivative and its Analytical Alternatives.
This guide provides a detailed examination of the predicted mass spectrometry fragmentation of 2,4-dichloro-6-ethyl-5-fluoropyrimidine, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug development. Due to the absence of direct experimental mass spectral data for this specific compound in the public domain, this guide synthesizes information from the fragmentation patterns of structurally related molecules, including dichloropyrimidines, fluorinated pyrimidines, and ethyl-substituted aromatic compounds. We will propose a likely fragmentation pathway under electron ionization (EI) conditions and compare this analytical method with alternative techniques for the characterization of such molecules.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
Electron ionization is a hard ionization technique that induces significant fragmentation, providing a detailed molecular fingerprint. The fragmentation of this compound is expected to be driven by the presence of its key structural features: the pyrimidine core, two chlorine atoms, a fluorine atom, and an ethyl group.
The primary fragmentation pathways are anticipated to involve the loss of the ethyl group and halogen atoms, followed by the characteristic cleavage of the pyrimidine ring. The relative abundance of fragment ions will be influenced by the stability of the resulting cations and neutral losses.
Table 1: Predicted Major Fragment Ions of this compound in EI-MS
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss | Comments |
| 210/212/214 | [M]⁺ | - | Molecular ion peak. The isotopic pattern of two chlorine atoms will be characteristic. |
| 195/197/199 | [M - CH₃]⁺ | CH₃• | Loss of a methyl radical from the ethyl group (alpha-cleavage). |
| 181/183/185 | [M - C₂H₅]⁺ | C₂H₅• | Loss of the entire ethyl group, a common fragmentation for ethyl-substituted aromatics. |
| 175/177 | [M - Cl]⁺ | Cl• | Loss of a chlorine radical. |
| 146 | [M - 2Cl - F]⁺ | 2Cl•, F• | Loss of all halogen atoms. |
| 119 | [M - C₂H₅ - 2Cl]⁺ | C₂H₅•, 2Cl• | Subsequent loss of both chlorine atoms from the ethyl-less fragment. |
| 92 | [C₄HFN₂]⁺ | C₂H₅•, 2Cl•, HCN | Fragmentation of the pyrimidine ring after initial losses. |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion is highly energetic and undergoes a series of fragmentation steps to yield more stable ions.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Comparison with Alternative Analytical Techniques
While GC-MS with electron ionization is a powerful tool for structural elucidation, other techniques can provide complementary or alternative information, particularly for quantification and analysis in complex matrices.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC, followed by ionization (e.g., EI) and mass analysis. | High chromatographic resolution, reproducible fragmentation patterns for library matching, excellent for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds, thermal degradation of labile molecules can occur. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by LC, followed by soft ionization (e.g., ESI, APCI) and mass analysis. | Suitable for non-volatile and thermally labile compounds, wide range of applicability, high sensitivity. | Matrix effects can suppress ionization, less fragmentation with soft ionization techniques, limiting structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, non-destructive, quantitative. | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for mixtures. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample in a high-temperature plasma, followed by mass analysis. | Extremely high sensitivity for elemental analysis (e.g., fluorine, chlorine), isotope ratio analysis. | Provides no structural information about the organic molecule, destructive to the sample. |
Experimental Protocols
General Protocol for GC-MS Analysis
This protocol provides a general procedure for the analysis of a small organic molecule like this compound using GC-MS.
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
-
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless inlet, typically operated in splitless mode for higher sensitivity. Injector temperature: 250 °C.
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
General Workflow for Analytical Characterization
The following diagram illustrates a typical workflow for the analytical characterization of a novel compound.
Caption: General experimental workflow for the characterization of a synthesized compound.
A Comparative Guide to the Synthetic Routes of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2,4-Dichloro-6-ethyl-5-fluoropyrimidine is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering insights into their respective methodologies, yields, and overall efficiency.
Route 1: Synthesis Starting from 5-Fluorouracil
This approach commences with the readily available 5-fluorouracil and introduces the ethyl group in a later step. The synthesis proceeds through two key transformations: the double chlorination of the pyrimidine ring followed by a Grignard reaction and subsequent oxidation.
Experimental Protocol
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
In a reaction vessel, 5-fluorouracil is treated with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylaniline at 95°C. The reaction mixture is heated for several hours to ensure complete conversion. Following the reaction, the mixture is carefully quenched and the product is extracted. This chlorination step is crucial and typically proceeds with high efficiency.
Step 2: Synthesis of this compound
The resulting 2,4-dichloro-5-fluoropyrimidine is then reacted with ethyl magnesium bromide in an appropriate solvent such as tetrahydrofuran (THF). This Grignard reaction introduces the ethyl group at the 6-position of the pyrimidine ring. The intermediate dihydropyrimidine adduct is then oxidized in situ using a suitable oxidizing agent, like iodine in the presence of a base such as triethylamine, to yield the final product, this compound.
Data Summary
| Step | Reactants | Reagents | Product | Yield | Purity |
| 1 | 5-Fluorouracil | POCl₃, N,N-dimethylaniline | 2,4-Dichloro-5-fluoropyrimidine | ~95% | High |
| 2 | 2,4-Dichloro-5-fluoropyrimidine | Ethyl magnesium bromide, I₂, Triethylamine | This compound | ~75% | High |
digraph "Route_1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2];// Nodes A[label="5-Fluorouracil", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="2,4-Dichloro-5-fluoropyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B[label="POCl₃, N,N-dimethylaniline\n95°C", color="#34A853", fontcolor="#202124"]; B -> C [label="1. EtMgBr\n2. I₂, Et₃N", color="#34A853", fontcolor="#202124"]; }
Route 2: Synthesis via Pyrimidine Ring Construction and Subsequent Chlorination
This alternative strategy involves the initial construction of the 6-ethyl-5-fluoropyrimidine ring system from acyclic precursors, followed by chlorination of the hydroxyl groups at the 2 and 4 positions.
Experimental Protocol
Step 1: Synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol
The synthesis begins with the condensation of ethyl 2-fluoro-3-oxopentanoate with formamidine acetate in the presence of a base like sodium methoxide. This cyclocondensation reaction efficiently forms the desired 6-ethyl-5-fluoropyrimidin-4-ol.
Step 2: Synthesis of this compound
The intermediate, 6-ethyl-5-fluoropyrimidin-4-ol, which can exist in equilibrium with its tautomer 6-ethyl-5-fluorouracil, is then subjected to a double chlorination. This is typically achieved by heating the compound with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or triethylamine, to facilitate the conversion of the hydroxyl groups to chlorides. While specific yields for this direct double chlorination are not widely reported, similar transformations on uracil derivatives are known to proceed in good yields.
Data Summary
| Step | Reactants | Reagents | Product | Yield | Purity |
| 1 | Ethyl 2-fluoro-3-oxopentanoate, Formamidine acetate | Sodium methoxide | 6-Ethyl-5-fluoropyrimidin-4-ol | 50-70% | High |
| 2 | 6-Ethyl-5-fluoropyrimidin-4-ol | POCl₃, Base (e.g., N,N-dimethylaniline) | This compound | Not widely reported, expected to be moderate to high | Variable |
digraph "Route_2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2];// Nodes D [label="Ethyl 2-fluoro-3-oxopentanoate", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="6-Ethyl-5-fluoropyrimidin-4-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges D -> E [label="Formamidine acetate, NaOMe", color="#34A853", fontcolor="#202124"]; E -> F [label="POCl₃, Base", color="#34A853", fontcolor="#202124"]; }
Comparison and Conclusion
Both synthetic routes offer viable pathways to this compound.
-
Route 1 benefits from a well-established and high-yielding initial chlorination step. The subsequent introduction of the ethyl group via a Grignard reaction is also a standard and generally efficient transformation. This route may be preferred when 5-fluorouracil is a readily available and cost-effective starting material.
-
Route 2 provides a convergent approach where the core pyrimidine ring with the required ethyl and fluoro substituents is assembled first. This can be advantageous in terms of overall step economy. However, the yield of the initial cyclocondensation may be lower than the chlorination in Route 1, and the subsequent double chlorination step, while mechanistically sound, may require optimization to achieve high yields and purity.
The choice between these two synthetic routes will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of production, and the specific capabilities of the manufacturing facility. Both routes employ standard organic chemistry transformations, making them accessible to most research and development laboratories. Further process optimization for either route could lead to improved efficiency and cost-effectiveness.
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrimidines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated pyrimidines, supported by experimental data. The strategic incorporation of fluorine atoms into the pyrimidine scaffold has been a cornerstone of medicinal chemistry, leading to the development of potent anticancer, antifungal, and antiviral agents. This guide delves into the quantitative differences in efficacy and the underlying mechanistic rationales for these observed differences.
The introduction of fluorine, a small and highly electronegative atom, can dramatically alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity to target enzymes, and cellular uptake.[1] These modifications often translate into enhanced therapeutic efficacy. This guide will explore these differences through a comparative analysis of key fluorinated pyrimidines and their non-fluorinated counterparts.
Antitumor Activity: The Power of Fluorine in Oncology
Fluorinated pyrimidines are mainstays in cancer chemotherapy. The most prominent example is 5-fluorouracil (5-FU), a uracil analog that has been a fundamental component of treatment regimens for various solid tumors for decades.[2] Its non-fluorinated counterpart, uracil, does not exhibit cytotoxic activity and is a natural component of RNA. However, uracil can enhance the cytotoxicity of 5-FU by inhibiting the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the degradation of 5-FU.[3]
Another important class of fluorinated pyrimidine anticancer agents is the deoxycytidine analogs, such as gemcitabine. Gemcitabine is structurally similar to its non-fluorinated counterpart, cytarabine (Ara-C), but the presence of two fluorine atoms on the deoxyribose sugar ring significantly alters its pharmacological properties.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity of fluorinated and non-fluorinated pyrimidines against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-Fluorouracil | HCT116 | Colon Cancer | 19.87 | [4] |
| SW48 | Colon Cancer | 19.85 | [4] | |
| HT29 | Colon Cancer | 34.18 | [4] | |
| LS180 | Colon Cancer | 58.22 | [4] | |
| A431 | Skin Cancer | 47.02 | [5] | |
| HeLa | Cervical Cancer | 43.34 | [5] | |
| Uracil | MIAPaCa-2 | Pancreatic Cancer | >100 (non-toxic) | [3] |
| HuTu80 | Duodenum Cancer | >100 (non-toxic) | [3] |
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Gemcitabine | HL-60 | Leukemia | - | [6] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | 0.494 - 23.9 µM | [7] | |
| Cytarabine (Ara-C) | HL-60 | Leukemia | - | [6] |
| Lymphoblastoid Cell Lines | Lymphoma | 8.4 ± 14.3 μM | [8] |
Note: Direct IC50 comparison for Gemcitabine and Cytarabine in the same leukemia cell line under identical conditions was not available in the provided search results. A study on HL-60 cells showed gemcitabine has higher intrinsic cytotoxicity as a single agent compared to fludarabine, which is often used in combination with Ara-C.[6]
Mechanism of Action: A Tale of Two Pathways
The anticancer activity of 5-FU stems from its intracellular conversion to three active metabolites that disrupt DNA and RNA synthesis. One of its key mechanisms is the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. The fluorinated metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable inhibitory complex with TS, leading to "thymineless death" in cancer cells.[9]
Gemcitabine, after intracellular phosphorylation, is incorporated into DNA, where it causes chain termination and induces apoptosis. The two fluorine atoms in its structure are thought to contribute to its unique mechanism of "masked chain termination," making it more difficult for cellular repair mechanisms to remove the drug from the DNA strand.[10] Cytarabine also acts as a DNA chain terminator, but its pharmacological profile and clinical applications differ from those of gemcitabine.
Diagram of 5-Fluorouracil's Mechanism of Action
References
- 1. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Enhancing 5-fluorouracil cytotoxicity by inhibiting dihydropyrimidine dehydrogenase activity with uracil in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of fludarabine and gemcitabine on human acute myeloid leukemia cell line HL 60: direct comparison of cytotoxicity and cellular Ara-C uptake enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
HPLC and GC-MS methods for analyzing pyrimidine derivatives
An objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of pyrimidine derivatives is essential for researchers, scientists, and professionals in drug development to select the most suitable method for their specific analytical needs. Pyrimidine derivatives, crucial in pharmaceuticals for treating viral diseases and cancer, demand accurate and sensitive analytical techniques for quantification and identification in various matrices, including biological samples and pharmaceutical formulations.[1]
This guide provides a detailed comparison of HPLC and GC-MS methods, supported by experimental data and protocols, to aid in making an informed decision between these two powerful analytical techniques.
Fundamental Principles: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[2] For pyrimidine derivatives, which are often polar and non-volatile, reversed-phase HPLC is the most common approach.[1][3] In this mode, a nonpolar stationary phase (typically C8 or C18 silica gel) is used with a polar mobile phase, such as a mixture of water or buffer and acetonitrile or methanol.[1][4] Separation is based on the differential partitioning of the analytes between the two phases.[5] HPLC is versatile and can be coupled with various detectors, including UV-Vis and Mass Spectrometry (MS), for sensitive and selective detection.[1][6]
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[2][5] The mobile phase is an inert gas, such as helium or nitrogen.[5] A key requirement for GC-MS analysis is that the analytes must be volatile and thermally stable.[7] Since many pyrimidine derivatives are non-volatile, a derivatization step is often necessary to convert them into more volatile forms suitable for GC analysis.[8][9] The separated compounds are then detected by a mass spectrometer, which provides information on their mass-to-charge ratio, enabling identification and quantification.[2]
Comparative Overview
The choice between HPLC and GC-MS depends on several factors, including the analyte's properties, the sample matrix, and the analytical objective.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Ideal for non-volatile, thermally labile, and polar compounds like many pyrimidine derivatives.[6][7] | Requires volatile and thermally stable compounds. Derivatization is often necessary for pyrimidine bases.[2][8][9] |
| Sample Preparation | Generally simpler, often involving dissolution, filtration, and direct injection. Solid-phase extraction may be used for complex matrices.[1] | More complex, typically requiring an extraction followed by a chemical derivatization step to increase volatility.[8][9][10] |
| Mobile Phase | Liquid (e.g., buffered water/acetonitrile mixture).[5] | Inert Gas (e.g., helium, nitrogen).[5] |
| Operating Temperature | Typically operates at or near ambient temperature.[5][7] | High temperatures are required for vaporization and separation (up to 300°C).[5][7] |
| Separation Principle | Based on analyte partitioning between a liquid mobile phase and a solid stationary phase.[7] | Based on analyte volatility and interaction with the stationary phase.[7] |
| Sensitivity | High sensitivity, especially when coupled with an MS detector (LC-MS).[11] | Generally offers very high sensitivity, capable of detecting trace amounts of compounds.[2] |
Quantitative Data Comparison
The following tables summarize performance data for HPLC and GC-MS methods from various studies, providing a quantitative basis for comparison.
Table 1: HPLC Performance Data for Pyrimidine Derivatives
| Analyte | Method | Column | Mobile Phase | LOD | LOQ | Linearity (R²) | Ref. |
| Zidovudine | RP-HPLC | C18 | Acetonitrile/Buffer | 5 ng/mL | - | >0.99 | [1] |
| 2-hydroxypyrimidine | RP-HPLC | C18 | Acetonitrile/Phosphate Buffer | - | Determined by S/N ratio of 10 | >0.99 | [12] |
| 2-chloropyrimidine | RP-HPLC | C18 | Acetonitrile/Phosphate Buffer | - | Determined by S/N ratio of 10 | >0.99 | [12] |
| 2-methoxypyrimidine | RP-HPLC | C18 | Acetonitrile/Phosphate Buffer | - | Determined by S/N ratio of 10 | >0.99 | [12] |
| 40 Purine/Pyrimidine Metabolites | LC-MS/MS | C18 (metal-free) | Formic acid/Ammonium formate in water and acetonitrile | 1-500 nM | 0.5-250 nM | - | [11] |
Table 2: GC-MS Performance Data for Pyrimidine Derivatives
| Analyte | Method | Derivatization | Column | LOD | LOQ | Linearity | Ref. |
| Uracil, Thymine, Cytosine | GC-MS | Silylation | - | 0.001 µg/mL (plasma) | - | - | [8] |
| Guanine, Adenine, Cytosine, Thymine, Uracil | GC-FID | Ethyl Chloroformate | HP-5 | 0.1-0.17 µmol/L | - | 0.5-50.0 µmol/L | [9][13] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are generalized protocols for both techniques based on published methods.
HPLC Method Protocol for Pyrimidine Analysis
This protocol is a generalized procedure for the analysis of pyrimidine derivatives in biological fluids.
-
Sample Preparation:
-
For plasma or serum samples, perform a protein precipitation step by adding a solvent like acetonitrile or methanol.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant and, if necessary, evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[1][3]
-
-
Instrumentation and Conditions:
-
System: An HPLC system equipped with a UV or MS detector.[3]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[1][6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 4.0) and an organic modifier like methanol or acetonitrile.[4] An isocratic or gradient elution can be employed.
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, often around 40°C.[3]
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a specific wavelength (e.g., 260 nm) or MS detection for higher selectivity and sensitivity.[14]
-
GC-MS Method Protocol for Pyrimidine Analysis
This protocol outlines a general procedure for analyzing pyrimidine bases, which includes a necessary derivatization step.
-
Sample Preparation and Derivatization:
-
Hydrolysis (for DNA samples): If analyzing nucleobases from DNA, perform acid hydrolysis (e.g., with perchloric acid) to release the free bases. Neutralize the solution afterward.[13]
-
Extraction: Extract the pyrimidine derivatives from the sample matrix using an appropriate solvent.
-
Derivatization: This step is critical for making the analytes volatile.
-
Silylation: Evaporate the sample extract to dryness. Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a solvent such as pyridine. Heat the mixture (e.g., at 60-90°C) to complete the reaction.[8][10]
-
Acylation/Alkylation: Alternatively, use reagents like ethyl chloroformate in a pyridine/methanol/water medium to form derivatives.[9]
-
-
-
Instrumentation and Conditions:
-
System: A GC-MS system with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as an HP-5 (a 5% phenyl-methylpolysiloxane column), is frequently used (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).[9][13]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).[13]
-
Injector Temperature: Typically set around 270°C.[13]
-
Temperature Program: Start at a lower temperature (e.g., 90°C, hold for 1 min), then ramp up at a controlled rate (e.g., 25°C/min) to a final temperature (e.g., 250°C, hold for 1 min).[9][13]
-
Mass Spectrometry Conditions:
-
Workflow and Decision Logic Visualization
To better illustrate the analytical process, the following diagrams depict the experimental workflow and a logical framework for method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. amptechfl.com [amptechfl.com]
- 3. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 6. benchchem.com [benchchem.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for Suzuki Coupling of Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Functionalization of Key Pyrimidine Intermediates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds that are critical for the development of pharmaceuticals and functional materials. Dichloropyrimidines are valuable and versatile building blocks in this context, with their two chlorine atoms providing reactive sites for the introduction of diverse substituents. The selective functionalization of these C-Cl bonds is a key synthetic challenge, and the choice of catalyst, ligands, base, and solvent profoundly influences the reaction's yield, regioselectivity, and overall efficiency.
This guide provides a comparative analysis of various catalytic systems for the Suzuki coupling of dichloropyrimidines, supported by experimental data to aid researchers in selecting the optimal system for their synthetic goals.
Performance Comparison of Catalytic Systems
The regioselectivity of Suzuki coupling on dichloropyrimidines is a crucial aspect to consider. In substrates like 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more reactive towards the palladium catalyst's oxidative addition than the chlorine at the C2 position.[1][2][3] This inherent reactivity allows for selective mono-substitution at the C4-position under controlled conditions. Subsequent coupling at the C2-position can be achieved under more forcing conditions or in a one-pot sequential manner.[1][4] The choice of ligand can also play a critical role in modulating this selectivity. While many systems favor C4 coupling, specific ligands, such as bulky N-heterocyclic carbenes (NHCs), have been shown to invert this selectivity in related dihaloheteroarenes.[5][6][7]
The following tables summarize the performance of various catalytic systems in the Suzuki coupling of dichloropyrimidines, compiled from multiple sources.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
| Catalyst System | Boronic Acid | Base | Solvent | Temp. (°C) | Time | Yield (%) | Selectivity (C4:C2) | Reference |
| Pd(PPh₃)₄ (3 mol%) | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 20 min (MW) | 71 | C4-mono | [2] |
| Pd(PPh₃)₄ (0.5 mol%) | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 min (MW) | 81 | C4-mono | [2] |
| Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 20 min (MW) | 70 | C4-mono | [2] |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/Ethanol/H₂O | 55 | 12 h | 51 (mono) | C4-mono | [1] |
| Pd(PEPPSI)(IPr) | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 80 | 24 h | 85 | 10.4:1 | [5][8] |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4,6-Dichloropyrimidine Derivatives
| Substrate | Catalyst (mol%) | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [9] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | Phenylboronic acid | K₃PO₄ | Toluene | 70-80 | 18-22 | 40 | [9] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | Phenylboronic acid | K₃PO₄ | Acetonitrile | 70-80 | 18-22 | 36 | [9] |
| 2-Ethoxy-4,6-dichloropyrimidine | Not Specified | Aryl/Heteroaryl | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of dichloropyrimidines. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [2]
-
Reaction Setup: In a microwave synthesis vial, combine 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.5 mol%, 0.0025 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (2 mL). The solvent mixture should be degassed with argon prior to use.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.
-
Work-up and Purification: After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.
Protocol 2: Conventional Heating for Suzuki Coupling of 2,4-Dichloropyrimidine [1]
-
Reaction Setup: To a reaction vial, add 2,4-dichloropyrimidine (0.67 mmol), phenylboronic acid (0.67 mmol), tetrakis(triphenylphosphine)palladium(0) (0.18 mmol), and potassium carbonate (2.01 mmol).
-
Solvent Addition: Add a mixture of toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL). Degas the solution with argon for five minutes.
-
Reaction: Heat the reaction mixture to 55 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Partition the mixture between water and ethyl acetate. Dry the organic layer with anhydrous magnesium sulfate, and remove the solvent in vacuo. The crude product is then purified by flash-column chromatography.
Protocol 3: One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine [1]
-
First Coupling: Follow the initial steps of Protocol 2. After heating at 55 °C for 12 hours, add the second boronic acid (0.78 mmol), an additional portion of tetrakis(triphenylphosphine)palladium(0) (0.09 mmol), and more potassium carbonate (2.01 mmol) to the reaction vial.
-
Second Coupling: Increase the reaction temperature to 90 °C and stir for an additional 12 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 2.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the Suzuki coupling of dichloropyrimidines.
Caption: A typical experimental workflow for the Suzuki coupling of dichloropyrimidines.
This guide provides a foundational understanding of the catalytic systems available for the Suzuki coupling of dichloropyrimidines. Researchers are encouraged to consider the specific requirements of their target molecules when selecting and optimizing reaction conditions.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
A Comparative Guide to the Synthesis of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine: Traditional vs. Novel Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic methodologies for producing 2,4-Dichloro-6-ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. We will objectively evaluate a traditional two-step method involving a phosphorus oxychloride chlorination against a newer approach utilizing triphosgene, supported by experimental data from established literature and patent filings.
Traditional Synthetic Method: Cyclization followed by POCl₃ Chlorination
The conventional and widely documented approach to synthesizing this compound involves a two-stage process. The first stage is the construction of the pyrimidine ring to form 6-ethyl-5-fluorouracil. The second stage involves the chlorination of this intermediate using phosphorus oxychloride (POCl₃).
Experimental Protocol
Step 1: Synthesis of 6-ethyl-5-fluoro-4-hydroxy-2(1H)-pyrimidinone (6-ethyl-5-fluorouracil)
This procedure is adapted from methodologies for similar pyrimidine syntheses.[1]
-
In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, sodium methoxide (35g) is suspended in methanol (300ml) and cooled to 0-5°C.
-
Formamidine acetate is added to the cooled suspension and stirred for approximately 1 hour.
-
A solution of ethyl 2-fluoro-3-oxopentanoate (52g) dissolved in methanol (20ml) is added dropwise to the reaction mixture, maintaining the temperature between 0-5°C. The addition is completed over 1 hour.
-
The reaction mixture is then allowed to slowly warm to room temperature and is stirred for an additional 24 hours.
-
Glacial acetic acid (15.4g) is added to neutralize the mixture to a pH of 6-6.5.
-
The solvent is removed under reduced pressure to yield a solid, which is then extracted with dichloromethane. The combined organic phases are dried and concentrated to yield the product.
Step 2: Chlorination with Phosphorus Oxychloride
This protocol is based on standard chlorination procedures for hydroxypyrimidines.[2][3]
-
6-ethyl-5-fluorouracil (from Step 1) is suspended in an excess of phosphorus oxychloride (POCl₃).
-
A tertiary amine base, such as N,N-dimethylaniline (DMA), is added slowly to the mixture.
-
The reaction mixture is heated to reflux (approximately 110-115°C) for 2-4 hours.
-
After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice and then extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is washed with a sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield this compound.
New Synthetic Method: Triphosgene-Based Chlorination
A novel, more environmentally friendly approach avoids the use of phosphorus oxychloride, replacing it with triphosgene (bis(trichloromethyl)carbonate). This method, detailed in patent literature for the synthesis of the closely related 2,4-dichloro-5-fluoropyrimidine, is presented here as a direct alternative for the chlorination step.[4]
Experimental Protocol
Step 1: Synthesis of 6-ethyl-5-fluorouracil
The precursor is synthesized as described in the traditional method above.
Step 2: Chlorination with Triphosgene
-
6-ethyl-5-fluorouracil is dissolved in a suitable solvent such as toluene.
-
Triphosgene and a tertiary amine catalyst (e.g., triethylamine, N,N-dimethylaniline) are added to the solution at room temperature.[4]
-
The mixture is heated to reflux and maintained for 2-24 hours until the reaction is complete (monitored by TLC or GC).[4]
-
Upon completion, the reaction mixture is cooled, and the solid byproducts are filtered off.
-
The filtrate is washed with water to remove any remaining catalyst salts.
-
The organic layer is dried, and the solvent is evaporated. The crude product is then purified by distillation to yield this compound.[4]
Performance Comparison
The following table summarizes the key performance indicators for the chlorination step of each method, as this is the primary point of differentiation.
| Parameter | Traditional Method (POCl₃) | New Method (Triphosgene) |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Triphosgene (BTC) |
| Typical Yield | ~92.2%[2] | >98%[4] |
| Reaction Time | 2-4 hours[2] | 2-24 hours (can be shorter)[4] |
| Reaction Temperature | ~114°C (Reflux)[2] | Room temperature to reflux[4] |
| Reagent Handling | Highly corrosive, moisture-sensitive liquid. | Solid, easier to handle but toxic upon decomposition. |
| Byproducts | Phosphoric acids (corrosive wastewater).[4] | Primarily CO₂ and catalyst salts.[4] |
| Equipment Corrosion | High potential for corrosion.[4] | Reduced corrosion to instruments and equipment.[4] |
| Operational Simplicity | Requires careful handling and quenching of excess POCl₃. | Simpler workup, no phosphoric acid wastewater.[4] |
Analysis of Methodologies
The traditional POCl₃ method is well-established and reliable, consistently providing high yields.[2][3] However, it suffers from significant drawbacks, particularly on an industrial scale. Phosphorus oxychloride is highly corrosive and requires specialized equipment. The quenching of excess POCl₃ is a hazardous procedure, and the process generates acidic wastewater containing phosphates, which requires treatment.
The new method utilizing triphosgene offers several compelling advantages. The patent describing this method for a similar compound claims a higher yield and purity of the final product.[4] Operationally, triphosgene is a solid and can be easier to handle than liquid POCl₃, although it is also highly toxic and requires care. A major benefit is the nature of the byproducts; the reaction primarily generates carbon dioxide and hydrochloride salts of the amine catalyst, which are more manageable than the corrosive phosphoric acid waste of the traditional method.[4] This leads to reduced equipment corrosion and a more environmentally benign process.[4]
References
- 1. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
Reactivity Face-Off: A Comparative Guide to 2,4-Dichloro- vs. 4-Chloro-pyrimidines in Nucleophilic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Pyrimidine derivatives are a cornerstone of medicinal chemistry, and understanding the reactivity of halogenated pyrimidines is paramount for efficient synthetic planning. This guide provides an objective, data-driven comparison of the reactivity of 2,4-dichloropyrimidine and 4-chloropyrimidine, focusing on nucleophilic aromatic substitution (SNAr) and Suzuki coupling reactions.
This analysis is supported by experimental data on reaction yields and detailed protocols for key transformations.
Theoretical Underpinnings of Reactivity
The reactivity of chloropyrimidines in SNAr reactions is dictated by the electron-deficient nature of the pyrimidine ring, a consequence of the presence of two electronegative nitrogen atoms. This electron deficiency facilitates attack by nucleophiles. The regioselectivity of these reactions is determined by the stability of the Meisenheimer complex, the anionic intermediate formed during the reaction.
In the case of 2,4-dichloropyrimidine , nucleophilic attack is generally favored at the C4 position.[1] This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to one of the ring nitrogens. The resulting negative charge can be delocalized over both nitrogen atoms, leading to a more stable intermediate compared to an attack at the C2 position.
When comparing 2,4-dichloropyrimidine and 4-chloropyrimidine , the chlorine atom at the 4-position of both molecules is generally more reactive than a chlorine atom at the 2-position. This is due to the same resonance stabilization effects. Consequently, 4-chloropyrimidine is typically more reactive towards nucleophiles than the chlorine at the 2-position of 2,4-dichloropyrimidine. However, the reactivity of the C4 position in 2,4-dichloropyrimidine is further enhanced by the presence of the second electron-withdrawing chlorine atom at the C2 position.
It is important to note that the inherent C4 selectivity of 2,4-dichloropyrimidine can be influenced by other substituents on the pyrimidine ring. For instance, the presence of an electron-donating group at the C6 position can steer the nucleophilic attack towards the C2 position.[1] Furthermore, specific catalysts and reaction conditions have been developed to achieve C2-selective reactions.[2]
Quantitative Data Presentation
Table 1: Nucleophilic Aromatic Substitution (Amination) Yields
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Dibutylamine | K₂CO₃ | DMAc | Room Temp | 1 | 70 (C4 isomer) | [3] |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | LiHMDS | THF | -20 | 1 | >99 (C4 isomer) | [3] |
| 2,4-Dichloropyrimidine | Aniline | K₂CO₃ | DMAc | 125 | 24 | 70 (C4 isomer) | [3] |
| 2,4,6-Trichloropyrimidine | 4-Substituted Anilines | - | Ethanol | - | - | Good yields (C4 substitution) | [4] |
| 2-Chloro-4,6-dimethylpyrimidine | n-Alkylamines | - | No Solvent | Various | - | Rate constants determined | [5] |
| 4-Chloro-2,6-dimethylpyrimidine | n-Alkylamines | - | No Solvent | Various | - | Rate constants determined | [5] |
Table 2: Suzuki Coupling Yields
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (Microwave) | 81 (C4-substituted) | [6] |
| 2,4-Dichloropyrimidine | Various Aryl/Heteroaryl | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (Microwave) | Good to excellent | [6] |
| 4-Chloro-6-(3-iodophenyl)pyrimidine | Arylboronic Acid | Pd Catalyst | Base | Degassed Solvent | 80-110 | 2-24 h | Not specified | [7] |
| Solid-supported Chloropyrimidines | Arylboronic Acids | Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Protocol 1: General Procedure for Amination of 2,4-Dichloropyrimidine
This protocol is a general guideline for the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with an amine.
Materials:
-
2,4-Dichloropyrimidine
-
Amine of choice
-
Base (e.g., K₂CO₃, DIPEA)
-
Solvent (e.g., DMF, DMAc, Ethanol)
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in the chosen solvent.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add the base (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol describes a rapid and efficient method for the C4-selective Suzuki coupling of 2,4-dichloropyrimidine.[6]
Materials:
-
2,4-Dichloropyrimidine
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%)
-
Base (e.g., K₂CO₃)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v)
-
Microwave reactor
Procedure:
-
To a 10 mL microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), the boronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol).
-
Add 6 mL of the degassed 1,4-dioxane/water mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After cooling, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reactivity and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts of pyrimidine reactivity and a typical experimental workflow.
Caption: SNAr reactivity pathway of chloropyrimidines.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of Chlorinating Agents for Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chlorine atom into the pyrimidine ring is a critical transformation in the synthesis of numerous biologically active compounds and pharmaceutical intermediates. The choice of chlorinating agent is paramount, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of common chlorinating agents for pyrimidines, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their specific applications.
Executive Summary
This guide benchmarks the performance of four widely used chlorinating agents for the conversion of hydroxylated pyrimidines to their chloro-derivatives: phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). Each reagent presents a unique profile of reactivity, substrate compatibility, and operational requirements.
Phosphorus oxychloride (POCl₃) emerges as a powerful and versatile reagent, particularly effective for the chlorination of 2,4-dihydroxypyrimidines (uracils). Modern, solvent-free protocols utilizing equimolar amounts of POCl₃ offer high yields and improved environmental and safety profiles compared to traditional methods that use a large excess of the reagent.
Thionyl chloride (SOCl₂) is another effective reagent, often used for the chlorination of hydroxymethylpyrimidines and in some cases, hydroxypyrimidines, typically in the presence of a catalyst like dimethylformamide (DMF).
Sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) are generally employed for the chlorination of activated aromatic systems. While less commonly used for the direct conversion of hydroxypyrimidines, they can be effective for C-H chlorination of the pyrimidine ring itself, depending on the substrate's electronic properties.
Comparative Data of Chlorinating Agents
The following table summarizes the performance of different chlorinating agents in the conversion of various pyrimidine derivatives.
| Starting Material | Chlorinating Agent | Additives/Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,4-Dihydroxy-5-bromopyrimidine | POCl₃ | Pyridine | 160 | 2 | 90.5 | [1] |
| 2,4-Dihydroxy-5-methylpyrimidine | POCl₃ | Pyridine | 160 | 2 | 88 | [1] |
| 2,4-Dihydroxy-5-chloropyrimidine | POCl₃ | Pyridine | 160 | 2 | 89 | [1] |
| 6-Amino-2,4-dihydroxypyrimidine | POCl₃ | Pyridine | 160 | 2 | 85 | [1] |
| 2-(Hydroxymethyl)pyrimidine | SOCl₂ | - | Reflux | 1-2 | Not specified | [2] |
| Uracil | Sodium Hypochlorite | Sulfuric Acid | 15-20 | Not specified | 95.3 (for 5-chlorouracil) | [3] |
| 5-Halouracil | PCl₅/SOCl₂ | - | Not specified | Not specified | High | [4] |
Reaction Mechanisms and Experimental Workflows
The selection of a chlorinating agent is often guided by its reaction mechanism and the compatibility of the reaction conditions with the substrate. The following diagrams illustrate the generalized mechanisms and experimental workflows for pyrimidine chlorination.
General Mechanism of Hydroxypyrimidine Chlorination with POCl₃
The chlorination of a hydroxypyrimidine with phosphorus oxychloride typically proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Caption: Generalized mechanism for hydroxypyrimidine chlorination with POCl₃.
Experimental Workflow for Solvent-Free Pyrimidine Chlorination
This workflow outlines a modern, efficient, and safer method for the chlorination of hydroxypyrimidines using an equimolar amount of phosphorus oxychloride in a sealed reactor.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]
- 4. CN108117523B - Preparation method of halogenated uracil compound - Google Patents [patents.google.com]
Spectroscopic Comparison of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine and Its Precursors: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective spectroscopic comparison of the key intermediate 2,4-Dichloro-6-ethyl-5-fluoropyrimidine with its synthetic precursors, 6-Ethyl-5-fluorouracil and 4-Chloro-6-ethyl-5-fluoropyrimidine. This document summarizes key spectroscopic data, outlines detailed experimental protocols, and visualizes the synthetic pathway.
The synthesis of this compound, a crucial building block in the preparation of various bioactive compounds, including antifungal agents like Voriconazole, proceeds through key intermediates.[1] Understanding the spectroscopic characteristics of the final product and its precursors is essential for reaction monitoring, quality control, and impurity profiling. This guide offers a comparative analysis of their spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthetic Pathway Overview
The synthesis of this compound typically starts from 6-Ethyl-5-fluorouracil. This precursor undergoes a chlorination reaction to yield the intermediate 4-Chloro-6-ethyl-5-fluoropyrimidine, which is then further chlorinated to the final product.
Comparative Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| 6-Ethyl-5-fluorouracil | Data not available | Data not available | Data not available | Data not available | Data not available |
| 4-Chloro-6-ethyl-5-fluoropyrimidine | 8.70 (s, 1H), 2.90 (q, 2H), 1.34 (t, 3H)[2][3][4] | Data not available | Data not available | Data not available | Molecular Weight: 160.58[5] |
| This compound | Data not available | Data not available | Data not available | Data not available | Molecular Weight: 194.02 |
| 2,4-Dichloro-5-fluoropyrimidine * | 8.85 (s, 1H) | Data not available | Data not available | Characteristic peaks can be viewed on SpectraBase.[6] | 166, 168 (M+), 131[7] |
| 5-Fluorouracil (Reference) | 11.8 (br s, 1H), 8.1 (d, 1H) | 158.1 (d), 149.2, 140.5 (d), 124.9 (d) | -168.0 | ~3130 (N-H), ~1720, ~1660 (C=O), ~1250 (C-F) | 130 (M+) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compounds by analyzing the magnetic properties of their atomic nuclei.
Instrumentation: A 300 MHz or higher NMR spectrometer (e.g., Bruker Avance).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: A range appropriate for fluorinated organic compounds (e.g., +50 to -200 ppm).
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-5 seconds.
-
Reference: An external or internal standard such as CFCl₃ at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecules by measuring the absorption of infrared radiation.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the liquid or solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before scanning the sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compounds and to gain structural information from their fragmentation patterns.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
GC-MS Protocol (for volatile compounds):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
-
Injection: Inject a small volume (e.g., 1 µL) into the GC inlet.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the components.
-
Ionization: Electron Impact (EI) at 70 eV is a common method.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-400).
Data Analysis:
-
Identify the molecular ion peak (M⁺). For compounds containing chlorine, look for the characteristic isotopic pattern (M⁺, M+2, etc.).
-
Analyze the fragmentation pattern to identify characteristic losses and deduce structural features.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized pyrimidine derivative.
References
- 1. akjournals.com [akjournals.com]
- 2. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
- 3. CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine [cymitquimica.com]
- 4. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Core Safety and Hazard Information
Based on data for closely related halogenated pyrimidines, this compound should be handled as a hazardous substance with the following potential classifications.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] | P260: Do not breathe dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P363: Wash contaminated clothing before reuse.[2] |
| Serious Eye Damage | Causes serious eye damage.[1] | P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |
| Skin Sensitization | May cause an allergic skin reaction. | P272: Contaminated work clothing must not be allowed out of the workplace. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[2] |
Personal Protective Equipment (PPE) Protocol
A comprehensive approach to personal safety is mandatory when handling this compound. The following PPE should be used at all times.
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber).[2] | To prevent skin contact and potential burns or allergic reactions. |
| Eye/Face Protection | ANSI-approved chemical splash goggles and/or a face shield. | To protect against splashes that can cause severe eye damage. |
| Skin and Body Protection | Fully buttoned laboratory coat and appropriate protective clothing. | To prevent skin exposure and contamination of personal clothing. |
| Respiratory Protection | Use only within a certified chemical fume hood.[1] If work outside a hood is unavoidable, a NIOSH/MSHA approved respirator may be required. | To avoid inhalation of dusts, mists, or vapors. |
Step-by-Step Disposal and Decontamination Procedures
Proper disposal requires careful segregation and handling of all waste streams contaminated with this compound.
Experimental Protocol: Waste Segregation and Collection
-
Identify Waste Streams: At the point of generation, identify and segregate all materials contaminated with the compound. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, tubes, gloves, weighing paper).[3]
-
Solvent rinsates from cleaning glassware.
-
-
Containerize Waste:
-
Solid Waste: Place all contaminated solid materials into a designated, leak-proof, and clearly labeled hazardous waste container for solid halogenated organic waste .[3]
-
Liquid Waste: Collect all unused solutions and solvent rinsates in a separate, sealed, and shatter-proof container designated for liquid halogenated organic waste .[3] Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[4]
-
-
Label Containers:
-
Affix a "Hazardous Waste" label to each container immediately.
-
Clearly write the full chemical name: "this compound".
-
Include the approximate quantities of the waste and the date of accumulation.[3]
-
-
Store Waste:
-
Store all sealed waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure storage is away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
Experimental Protocol: Decontamination of Surfaces and Glassware
-
Initial Rinse: Perform an initial rinse of the contaminated glassware or surface with a minimal amount of a suitable solvent (e.g., ethanol, acetone) to dissolve any residue. Collect this rinsate in the designated liquid halogenated organic waste container.[3]
-
Detergent Wash: Thoroughly wash the item with a laboratory-grade detergent and warm water.
-
Multiple Rinses: Rinse the item multiple times with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware or surface to air dry completely.
Final Disposal Logistics
Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS department. Follow all institutional procedures for waste pickup requests, documentation, and handover. Chemical waste generators are legally responsible for ensuring the complete and accurate classification and disposal of hazardous materials.[1][5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,4-Dichloro-6-ethyl-5-fluoropyrimidine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2,4-Dichloro-6-ethyl-5-fluoropyrimidine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Analysis and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment
| Hazard | GHS Classification (Analogue Data) | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Category 4 | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |
| Skin Corrosion/Irritation | Category 1B | Chemical-resistant gloves (Nitrile or Neoprene recommended), lab coat, and protective clothing to prevent skin exposure.[4][5] |
| Serious Eye Damage/Irritation | Category 1 | Splash-proof safety goggles and a face shield are mandatory.[4][6] |
| Skin Sensitization | Sub-category 1A | Wear protective gloves. Contaminated work clothing must not be allowed out of the workplace.[3] |
| Inhalation | - | Work in a well-ventilated area, preferably within a chemical fume hood.[1][7] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic gases and vapors.[4][8] |
Operational Protocol: Step-by-Step Handling Procedure
A systematic workflow is crucial to minimize the risks associated with handling this compound.
1. Preparation:
-
Ensure all necessary PPE is readily available and in good condition.[9]
-
Verify that the chemical fume hood is functioning correctly.
-
Have spill cleanup materials (e.g., inert absorbent material like sand or vermiculite) accessible.[7]
-
Clearly label all containers.[10]
2. Donning PPE:
-
Put on a lab coat and any additional protective clothing.
-
Wear two pairs of chemical-resistant gloves (Nitrile or Neoprene are suitable for a range of chemicals).[5][9]
-
If required, ensure your respirator is properly fitted.
3. Handling the Compound:
-
Conduct all work within a certified chemical fume hood to minimize inhalation exposure.[1][7]
-
Avoid direct contact with the substance.[2]
-
Use appropriate tools to handle the chemical, avoiding practices that could generate dust or aerosols.[3]
4. Post-Handling and Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Properly remove and dispose of gloves and any other disposable PPE in the designated hazardous waste container.
-
Launder contaminated clothing before reuse.[2]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it is considered hazardous waste.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated, leak-proof, and chemically compatible container.[7]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[7]
2. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Include the date of accumulation and a list of all constituents if it is a mixed waste.[7]
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste management company.[11]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]
Experimental Workflow
The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. One moment, please... [wiki.nanofab.usc.edu]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
